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carbonic acid;silver

Cat. No.: B7799154
M. Wt: 169.893 g/mol
InChI Key: LKZMBDSASOBTPN-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Investigations of Silver Carbonate Species

Investigations into silver chemistry have a long history, with the preparation and properties of silver carbonate being subjects of study for many years. Early chemical investigations likely focused on its synthesis through simple precipitation reactions, such as combining soluble silver salts with alkali carbonates. brainly.com The recognition of silver carbonate's light sensitivity, leading to its darkening upon exposure, would have been an early observed property. aakash.ac.inwikipedia.orgcollegedunia.combyjus.comsamaterials.comsciencemadness.org Foundational studies would have established its chemical formula, molar mass, and basic reactivity, including its decomposition upon heating and its reaction with acids. vedantu.comaakash.ac.inwikipedia.orgcollegedunia.comtestbook.combyjus.com

Interdisciplinary Significance of Carbonic Acid-Silver Chemistry

The chemistry of carbonic acid and silver, particularly through silver carbonate, has implications in several fields. Historically, silver compounds, including potentially those involving carbonates, have been relevant in photography due to their light sensitivity. samaterials.comvaia.com In more contemporary contexts, silver carbonate finds use in organic synthesis as a reagent and catalyst, notably in the Fétizon oxidation and Koenigs-Knorr reaction. vedantu.comaakash.ac.inwikipedia.orgcollegedunia.combyjus.com Its decomposition to yield silver metal is also relevant in the electronics industry for producing silver powder used in microelectronics. vedantu.comaakash.ac.inwikipedia.orgcollegedunia.com The interaction of silver with carbonate species is also pertinent in environmental science, particularly concerning the behavior of silver in natural waters and the potential formation of precipitates. Research into ocean carbon and acidification also involves understanding carbonate chemistry in aqueous systems, although the direct interaction with silver in this context might be less central compared to other cations. noaa.gov The use of silver carbonate in creating silver-based photocatalysts highlights its role in materials science and environmental remediation research. sigmaaldrich.comresearchgate.net

Fundamental Chemical Principles Governing Carbonate-Silver Interactions

The interaction between carbonic acid (or more accurately, carbonate and bicarbonate ions in water) and silver ions is primarily governed by solubility principles and acid-base chemistry. Carbonic acid in water establishes an equilibrium with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. Silver carbonate (Ag₂CO₃) is characterized by a very low solubility product (Ksp), meaning it is only sparingly soluble in water. wikipedia.orgtestbook.combyjus.com

The formation of silver carbonate precipitate occurs when the concentration of silver ions and carbonate ions in solution exceeds the solubility product of Ag₂CO₃. This is commonly achieved by reacting a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a soluble carbonate salt, such as sodium carbonate (Na₂CO₃), in an aqueous solution. collegedunia.combrainly.comontosight.ai

The reaction can be represented as: 2 AgNO₃(aq) + Na₂CO₃(aq) → Ag₂CO₃(s) + 2 NaNO₃(aq) brainly.com

Silver carbonate is also known to decompose upon heating, initially forming silver oxide (Ag₂O) and carbon dioxide, and further decomposing to elemental silver, carbon dioxide, and oxygen at higher temperatures. vedantu.comaakash.ac.inwikipedia.orgtestbook.combyjus.com

Ag₂CO₃(s) → Ag₂O(s) + CO₂(g) vedantu.comwikipedia.orgbyjus.com 2 Ag₂O(s) → 4 Ag(s) + O₂(g) vedantu.comwikipedia.orgbyjus.com

In the presence of acids, silver carbonate reacts to form soluble silver salts, water, and carbon dioxide. vedantu.comaakash.ac.incollegedunia.combyjus.comsciencemadness.org

Ag₂CO₃(s) + 2 HNO₃(aq) → 2 AgNO₃(aq) + H₂O(l) + CO₂(g) vedantu.comcollegedunia.combyjus.comsciencemadness.org

Silver carbonate can also act as a base in certain organic reactions. vedantu.comaakash.ac.incollegedunia.commdpi.com

Research Scope and Objectives within the Carbonic Acid-Silver Interface

Current research involving the carbonic acid-silver interface primarily focuses on the applications and properties of silver carbonate and related silver-carbonate species. This includes exploring its use as a reagent and catalyst in various organic transformations, particularly those involving carboxylation reactions utilizing carbon dioxide. mdpi.comrsc.orgtcichemicals.com Investigations also delve into its thermal decomposition properties for controlled synthesis of silver materials, such as silver powder for electronics or silver/silver oxide nanocomposites for catalytic or photocatalytic applications. samaterials.comsigmaaldrich.comresearchgate.net The development of new silver-based photocatalysts often involves silver carbonate due to the favorable interaction between the carbonate group and silver for photocatalytic activities. sigmaaldrich.comresearchgate.net Research may also involve understanding the fundamental coordination chemistry of silver ions with carbonate ligands in various environments.

Here is a summary of some physical and chemical properties of silver carbonate:

PropertyValueSource
Chemical FormulaAg₂CO₃ wikipedia.orgcollegedunia.combyjus.com
Molar Mass275.75 g/mol wikipedia.orgcollegedunia.combyjus.com
AppearancePale yellow crystals (typical samples grayish) vedantu.comaakash.ac.inwikipedia.orgcollegedunia.combyjus.comstarlinechemical.com
OdorOdorless vedantu.comaakash.ac.incollegedunia.combyjus.com
Density6.08 g/cm³ vedantu.comaakash.ac.inwikipedia.orgcollegedunia.combyjus.comstarlinechemical.com
Melting Point218 °C (decomposes) vedantu.comwikipedia.orgcollegedunia.combyjus.comsamaterials.com
Solubility in WaterVery slightly soluble (e.g., 0.032 g/L at 25°C) vedantu.comaakash.ac.inwikipedia.orgcollegedunia.comtestbook.combyjus.comstarlinechemical.comsamaterials.com
SensitivityLight sensitive aakash.ac.inwikipedia.orgcollegedunia.combyjus.comsamaterials.comsciencemadness.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2AgO3 B7799154 carbonic acid;silver

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonic acid;silver
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LKZMBDSASOBTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(=O)(O)O.[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

CH2AgO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

16920-45-9
Details Compound: Carbonic acid, silver salt
Record name Carbonic acid, silver salt
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Molecular Weight

169.893 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999), Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS]
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Record name SILVER CARBONATE
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Density

6.1 at 68 °F (USCG, 1999) - Denser than water; will sink
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name SILVER CARBONATE
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CAS No.

534-16-7
Record name SILVER CARBONATE
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Record name Carbonic acid, silver(1+) salt (1:2)
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Synthetic Methodologies and Formation Mechanisms of Silver Carbonate Compounds

Aqueous-Phase Precipitation Routes for Silver Carbonate Synthesis

Aqueous-phase precipitation is a common and facile method for synthesizing silver carbonate. This method typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a soluble carbonate salt, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), in an aqueous solution. wikipedia.orgontosight.ai The reaction leads to the formation of insoluble silver carbonate, which precipitates out of the solution.

The general reaction can be represented as: 2 AgNO₃(aq) + Na₂CO₃(aq) → Ag₂CO₃(s) + 2 NaNO₃(aq) wikipedia.orgontosight.ai

Freshly prepared silver carbonate is typically colorless but quickly turns yellow. wikipedia.org

Controlled Growth Techniques for Crystalline Silver Carbonate

Controlling the reaction parameters during aqueous precipitation is crucial for influencing the crystalline structure and morphology of the silver carbonate product. Techniques such as slow addition of reactants and vigorous stirring can facilitate the controlled growth of crystalline silver carbonate. orgsyn.orgnih.gov For instance, dropwise addition of a sodium carbonate solution to a silver nitrate solution with continuous stirring has been employed to control the formation of silver carbonate precipitate, aiming for homogeneous nucleation of nanoparticles. nih.gov

Research has shown that rod-like Ag₂CO₃ nanoparticles can be synthesized in water through a precipitation reaction between NaHCO₃ and AgNO₃, sometimes in the presence of stabilizing agents like polyvinylpyrrolidone (B124986). nih.gov The size of these nanoparticles can range from 20 to 50 nm. nih.gov

Influence of Precursor Concentration and pH on Product Formation

The concentration of precursor solutions and the pH of the reaction mixture significantly influence the precipitation process and the characteristics of the resulting silver carbonate. While specific detailed studies on the precise impact of precursor concentration and pH on silver carbonate formation are varied, general principles of precipitation chemistry apply. Higher precursor concentrations can lead to faster nucleation and potentially smaller particle sizes, while lower concentrations might favor slower growth and larger crystals. The pH of the solution affects the speciation of carbonate ions, which in turn influences the reaction kinetics and solubility of silver carbonate.

Studies on the biosynthesis of silver carbonate nanoparticles using marine actinobacteria have indicated that various parameters, including the preparation process and culture conditions such as pH and temperature, exert a significant influence on the morphology and size of the synthesized nanoparticles. nih.gov

The solubility product (Ksp) of silver carbonate is a key factor determining its precipitation. At 20°C, the Ksp is reported as 8.58 × 10⁻¹². google.com This means that precipitation occurs when the product of the silver ion concentration squared and the carbonate ion concentration exceeds this value. For example, if the silver ion concentration is 1 mM, silver carbonate will precipitate if the carbonate ion concentration exceeds 8.58 µM. google.com

Solid-State Synthesis Pathways for Silver Carbonate Materials

Solid-state synthesis methods offer alternative routes to produce silver carbonate, often without the need for solvents. These methods typically involve mechanical activation or thermal decomposition of solid precursors.

Mechanochemical Activation Approaches

Mechanochemical activation involves using mechanical energy, such as grinding or milling, to induce chemical reactions between solid reactants. This technique can be used for the synthesis of inorganic compounds, including silver carbonate or related silver-carbonate complexes. nih.govacs.org Mechanochemical synthesis can offer advantages such as solvent-free reactions and the ability to produce fine particles. acs.orggoogle.com

Research has explored the mechanochemical synthesis of adducts of silver(I) (bi-)carbonate with ligands like triphenylphosphine (B44618). nih.gov This involves grinding solid silver(I) (bi-)carbonate with triphenylphosphine to form new complexes. nih.gov While this specific research focuses on adducts, it demonstrates the applicability of mechanochemistry to silver-carbonate systems. Mechanochemical methods have also been used for the synthesis of silver nanoparticles using silver salts and reducing agents in a solid state. edu.krdacs.orgresearchgate.net

Thermal Decomposition Precursors and Reaction Pathways

Thermal decomposition involves heating a solid precursor material to induce its decomposition into desired products. Silver carbonate itself can be a precursor for the formation of silver oxide and ultimately metallic silver upon heating. wikipedia.orgrsc.org The thermal conversion of silver carbonate to silver metal proceeds via the formation of silver oxide (Ag₂O) at temperatures above 220°C. rsc.org

The decomposition pathway is generally represented as: Ag₂CO₃ → Ag₂O + CO₂ wikipedia.orgrsc.org 2 Ag₂O → 4 Ag + O₂ wikipedia.orgrsc.org

The thermal decomposition of silver carbonate can be a complex, multistep process, and the reaction pathway can vary depending on the sample and reaction conditions. researchgate.net The reaction often initiates on the surface of Ag₂CO₃ particles, forming a rigid surface layer of Ag₂O. researchgate.net The presence of impurities can also influence the reaction behavior. researchgate.net

Thermal decomposition of other silver compounds can also potentially lead to silver carbonate under specific conditions, although this is less common than using a carbonate precursor. For instance, the thermal decomposition of silver acetate (B1210297) has been studied, and the reaction conditions, such as heating rate and atmosphere, are crucial for controlling the formation of resulting materials. acs.org

Electrochemical Deposition and Anodic Oxidation Methods

Electrochemical methods involve using electrical energy to drive chemical reactions, including the deposition of materials. While electrochemical deposition is commonly used to deposit metallic silver from silver salts in solution pan.pluark.edu, the direct electrochemical deposition or anodic oxidation specifically for synthesizing solid silver carbonate is less frequently reported compared to precipitation methods.

However, electrochemical approaches can be relevant in contexts involving silver and carbonate species. For example, electrochemical silver-carbonate dual-phase membranes have been developed for CO₂ capture at high temperatures. rsc.orgrsc.orgnih.gov These membranes involve a porous silver matrix combined with a molten carbonate phase. While this is not a synthesis method for bulk silver carbonate powder, it demonstrates the interaction and behavior of silver and carbonate under electrochemical conditions.

Green Chemistry Principles in Silver Carbonate Production

Green chemistry principles emphasize environmentally friendly and sustainable chemical processes. While traditional synthesis methods for silver carbonate exist, there is growing interest in green synthesis routes, particularly for producing silver carbonate nanoparticles. One pioneering study reported the green synthesis of silver carbonate nanoparticles (BioAg₂CO₃NPs) using marine Actinobacteria biomass. This method is highlighted for its simplicity, cost-effectiveness, non-toxicity, and environmentally friendly nature compared to traditional techniques. nih.govnih.gov The biosynthesis involves using the marine strain Saccharopolyspora erythrea S26, which showed potent antimicrobial activity. nih.gov The formation of BioAg₂CO₃NPs was primarily identified by a color change in the reaction mixture. nih.gov

Another approach complying with green chemistry principles involves the photochemical synthesis of silver hydrosol stabilized by carbonate ions. This method utilizes UV-induced reduction of silver ions (Ag⁺) with oxalate (B1200264) ions (C₂O₄²⁻). mdpi.com Carbonate ions are formed upon the degradation of oxalate, acting as a stabilizing agent for the resulting silver nanoparticles. mdpi.com This procedure yields environmentally benign materials containing silver nanoparticles and carbonic acid anions, resembling the composition of natural freshwater. mdpi.com

A method for high purity silver carbonate synthesis also emphasizes green chemistry principles. This method uses industrial-grade silver nitrate as a raw material and involves steps such as precipitation of silver oxide, purification to remove metal impurities, and reaction with sodium bicarbonate solution to generate silver carbonate. google.com This process is described as safe, simple, convenient, and facilitating energy saving and emission reduction, aligning with green chemical industry requirements. google.com

Kinetic and Mechanistic Insights into Silver Carbonate Nucleation and Growth

The formation of solid particles from a solution, such as silver carbonate precipitation, involves nucleation and growth processes. Nucleation is the initial step where new solid phase embryos form within the supersaturated solution. mcgill.caresearchgate.net Growth involves the subsequent increase in size of these nuclei. The kinetics and mechanisms of these processes dictate the final characteristics of the silver carbonate particles, including their size, shape, and distribution.

Studies on the thermal decomposition of silver carbonate have provided insights into its solid-state kinetics, revealing a complex process involving the formation of a surface product layer and an internal reaction. researchgate.netacs.org The growth of silver oxide (Ag₂O) particles in the surface layer can create channels for gas diffusion, influencing the reaction rate. acs.org

While specific detailed kinetic and mechanistic studies solely focused on the precipitation nucleation and growth of silver carbonate are less extensively detailed in the provided results compared to other carbonates like calcium carbonate, general principles of crystallization kinetics apply. Nucleation and growth are influenced by factors such as supersaturation, temperature, and the presence of additives. mdpi.comntnu.no

Supersaturation Control and Additive Effects on Morphology

Supersaturation is a fundamental driving force for both nucleation and crystal growth. researchgate.netmdpi.com Controlling the level of supersaturation is a key factor in influencing the morphology of precipitated particles. Higher supersaturation can lead to higher nucleation rates, potentially resulting in smaller and more numerous particles. ntnu.no The rate of supersaturation formation can be controlled by adjusting parameters such as reactant concentration and addition rate. scirp.orgresearchgate.net

Additives can significantly impact the morphology of growing crystals by adsorbing onto specific crystal faces, altering their relative growth rates. mdpi.com While the provided searches mention additives in the context of silver nanoparticle synthesis (e.g., PVP rsc.org) or as reagents in reactions catalyzed by silver carbonate (e.g., p-nitrobenzoic acid organic-chemistry.orgacs.org), specific detailed studies on the effect of various additives on the morphology of precipitated silver carbonate crystals are not prominently featured. However, by analogy with other carbonate systems like calcium carbonate, the presence of different ions or organic molecules in the reaction solution would be expected to influence the crystal shape and structure of silver carbonate. scirp.orgku.edu For instance, studies on calcium carbonate show that additives like SrCO₃ can affect crystal polymorphism, size, and morphology by influencing the supersaturation formation rate. scirp.orgresearchgate.net

Research on biosynthesized silver carbonate nanoparticles using marine Actinobacteria indicated that the synthesized nanoparticles primarily exhibit a triangular shape, with other shapes like rectangular and spherical also detected. nih.gov Various parameters including the preparation process, the strain used, and culture conditions like pH and temperature were found to significantly influence the morphology and size of these biosynthesized nanoparticles. nih.gov

Role of Reaction Parameters on Particle Size and Distribution

Reaction parameters such as reactant concentration, temperature, pH, and stirring speed play crucial roles in determining the particle size and distribution of precipitated silver carbonate. The rate of addition of reactants and their concentrations directly influence the level of supersaturation, which in turn affects the nucleation rate and subsequent particle growth. scirp.orgresearchgate.net

For biosynthesized silver carbonate nanoparticles, the preparation process, the specific bacterial strain, and culture conditions such as pH and temperature were reported to exert a significant influence on the morphology and size. nih.gov SEM analysis of these biosynthesized nanoparticles showed an average size ranging from 90 nm to 110 nm, with a relatively uniform distribution but some particle aggregation. nih.gov Another study on silver carbonate nanoparticles synthesized via a chemical reduction method noted that dropwise addition of a reactant enabled slow and controlled formation, facilitating homogeneous nucleation of nanoparticles. nih.gov The stirring period after reactant addition was found to be important for maintaining stability and preventing agglomeration, allowing particles to acquire a fixed size and shape. nih.gov

In the context of thermal decomposition, the particle size of the resulting silver oxide (Ag₂O) was found to increase with the time of heat treatment, indicating that particle growth is kinetically controlled in this process. researchgate.net While this relates to a post-precipitation process, it highlights the influence of reaction time on particle size in solid-state transformations involving silver compounds.

Studies on other carbonate systems, such as calcium carbonate, have explicitly demonstrated how varying crystallization parameters like supersaturation, temperature, time, and stirring speed can control particle properties including morphology, size, and size distribution. ntnu.no For example, higher initial supersaturation ratios in calcium carbonate precipitation have been shown to lead to polycrystalline particles. ntnu.no

Data on particle size and distribution are considered important for various industrial applications, although they are not always consistently reported for novel material morphologies. mdpi.com Techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are used to characterize the size and morphology of silver carbonate particles. nih.govrsc.org

Structural Characterization and Crystallography of Silver Carbonate Phases

Crystalline Structure Elucidation via X-ray Diffraction (XRD) Techniques

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure of silver carbonate. Analysis of XRD patterns allows for the identification of different phases and the determination of their lattice parameters and space groups. acs.orgesrf.euacs.orgnih.govacs.orguniovi.esacs.orgikm.org.my

The room-temperature phase of Ag₂CO₃ has been confirmed to be monoclinic. acs.orgesrf.euacs.orguniovi.es High-temperature XRD studies under controlled CO₂ pressure have been crucial in characterizing the structures of the β and α phases, which exist prior to the decomposition of silver carbonate to silver oxide. acs.orgesrf.euacs.org

Rietveld Refinement for Crystal Structure Determination

Rietveld refinement is a powerful method used in conjunction with powder XRD data to determine and refine crystal structures. acs.orgesrf.euuniovi.eslu.lv This technique involves fitting a calculated diffraction pattern to the experimentally observed pattern by adjusting structural parameters such as atomic positions, lattice parameters, and peak profiles. acs.orgesrf.eu

Studies utilizing Rietveld refinement have confirmed the monoclinic structure of the low-temperature phase of Ag₂CO₃. acs.orgesrf.euuniovi.es Rietveld refinement has also been applied to determine the structures of the high-temperature β and α phases. acs.orgesrf.eu For the low-temperature monoclinic phase at 295 K, Rietveld refinement has yielded precise lattice parameters and atomic coordinates. acs.orgesrf.eu

Table 1: Crystal Structure Data for Ag₂CO₃ Phases

PhaseTemperature (K)Space GroupLattice Parameters (Å)β (°)Z
Low-temperature295P2₁/m (No. 11)a = 4.8521(2), b = 9.5489(4), c = 3.2536(1)91.9713(3)2
β-Ag₂CO₃453P31c (No. 159)a = 9.1716(4), c = 6.5176(3)906
α-Ag₂CO₃476P6₂m (No. 189)a = 9.0924(4), c = 3.3249(1)903

*Data compiled from references acs.orgesrf.eu.

Rietveld refinement has also been used to examine changes in lattice parameters with the addition of other compounds, such as in studies of Ag₂CO₃-AgI solid solutions. mdpi.comjibiology.com

Analysis of Preferred Orientation and Textural Properties

Preferred orientation, or texture, in a polycrystalline material refers to the non-random distribution of crystallite orientations. mpg.destanford.edurigaku.com This can influence the intensities of diffraction peaks in an XRD pattern. mpg.de While some studies on silver carbonate focus on structure determination, the analysis of preferred orientation and textural properties can provide insights into the material's synthesis and processing. researchgate.netresearchgate.net For instance, the morphology of silver carbonate can be influenced by synthesis methods, potentially leading to preferred orientation. ikm.org.myresearchgate.net Although specific detailed analyses of preferred orientation and its impact on the structural properties of pure Ag₂CO₃ are not extensively detailed in the provided search results, the concept is relevant in understanding the nuances of powder diffraction data from polycrystalline samples.

Microstructural and Nanostructural Analysis by Electron Microscopy

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology, size, and internal structure of silver carbonate particles at the micro- and nanoscale. acs.orgacs.orgikm.org.mymdpi.comrsc.orgrsc.orgbeilstein-journals.org

Transmission Electron Microscopy (TEM) for Internal Structure and Lattice Resolution

TEM offers higher resolution than SEM, allowing for the examination of the internal structure of particles, including crystallographic planes and defects. acs.orgacs.orgrsc.orgrsc.orgbeilstein-journals.org High-resolution TEM (HRTEM) can provide lattice resolution, enabling the measurement of interplanar spacings and the identification of different crystallographic facets. acs.orgrsc.org TEM has been used to observe the morphology of nano-sized Ag₂CO₃ particles and to investigate the interface between Ag₂CO₃ and other materials in composite structures. acs.orgacs.orgrsc.orgrsc.orgpolymer.or.kr For instance, HRTEM images have shown lattice fringes corresponding to specific crystallographic planes of monoclinic Ag₂CO₃. acs.orgrsc.org

Advanced Diffraction Techniques (e.g., Synchrotron Radiation) for In-Situ Studies

Advanced diffraction techniques, particularly those utilizing synchrotron radiation, have proven invaluable for conducting in-situ studies of the structural transformations in silver carbonate. acs.orgacs.orgresearchgate.netesrf.eunih.govglobalauthorid.com Synchrotron X-ray powder diffraction offers high resolution and intensity, enabling the detailed examination of phase transitions and structural changes as they occur under controlled conditions, such as varying temperature and gas atmosphere. acs.orgacs.orgresearchgate.netesrf.eunih.gov

In-situ high-resolution powder diffraction studies have been successfully employed to investigate the thermal decomposition of Ag₂CO₃. acs.orgacs.orgresearchgate.netesrf.eunih.gov By heating samples in a capillary under controlled CO₂ pressure, researchers can increase the decomposition temperature, allowing for the collection of diffraction patterns of the high-temperature Ag₂CO₃ phases that would otherwise rapidly decompose. acs.orgresearchgate.netesrf.eu This approach has facilitated the determination and refinement of the crystal structures of the β and α modifications using methods like Rietveld refinement. acs.orgresearchgate.netesrf.eu

Temperature-resolved powder diffraction experiments, often conducted at synchrotron facilities, provide dynamic insights into the structural evolution of silver carbonate upon heating. acs.orgesrf.eu These studies can track changes in peak positions and intensities, revealing phase transition temperatures, thermal expansion properties, and the coexistence of different phases. acs.orgresearchgate.netesrf.eu For instance, in-situ XRD studies have confirmed the transition from the monoclinic phase to the hexagonal β-phase at approximately 180 °C, followed by the formation of the hexagonal α-phase at around 210 °C, depending on the CO₂ pressure. core.ac.ukresearchgate.net The use of techniques like translating imaging plates allows for rapid data collection during heating, capturing transient structural states. acs.org

These advanced diffraction methods provide critical data for understanding the complex thermal behavior and structural landscape of silver carbonate, which is challenging to obtain with conventional laboratory equipment due to the rapid nature of the high-temperature transformations.

Defect Chemistry and Non-Stoichiometry in Silver Carbonate Lattices

Investigations into the defect chemistry and non-stoichiometry of silver carbonate lattices are less extensively documented compared to its bulk crystallographic structures and thermal transformations in the provided search results. However, some studies touch upon the presence of lattice defects and their influence on material properties, particularly in the context of nanoparticles and modified silver carbonate.

Lattice defects can arise during the synthesis of silver carbonate, influencing its properties such as photocatalytic activity. researchgate.netresearchgate.net For example, studies on sulfate-modified silver carbonate have suggested that the substitution of carbonate ions by larger sulfate (B86663) anions within the Ag₂CO₃ crystal lattice can lead to lattice expansion. rsc.org This indicates that modifications at the anionic sublattice level can introduce distortions and potentially point defects or local strain within the structure. rsc.orgresearchgate.net

In the realm of silver carbonate nanoparticles, X-ray diffraction analysis has been used to examine the crystallographic structure and determine crystallite size, with peak broadening providing information related to crystallite size and lattice strain. researchgate.netresearchgate.netnih.govmdpi.com Reduced crystallite size in nanoparticles can be associated with an increased density of lattice defects. researchgate.netresearchgate.net Mechanical characterization using methods like the Williamson-Hall method on silver carbonate-based nanocomposites has quantified lattice strain and dislocation density, highlighting the presence of structural imperfections. researchgate.netresearchgate.net

Spectroscopic Investigations of the Carbonic Acid Silver System

Vibrational Spectroscopy (Infrared and Raman) for Carbonate Speciation and Coordination

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for identifying and characterizing carbonate species and their interactions within the silver system. These methods are sensitive to the molecular vibrations of the carbonate ion, which are influenced by its local environment and coordination to metal centers.

Identification of Carbonate Vibrational Modes and Symmetry

The free carbonate ion (CO₃²⁻) possesses D₃h point group symmetry. This symmetry dictates specific active vibrational modes in IR and Raman spectroscopy. The four normal vibrational modes for an unperturbed carbonate ion are: ν₁ (symmetric stretching), ν₂ (out-of-plane deformation), ν₃ (asymmetric stretching), and ν₄ (in-plane deformation) mdpi.comnih.gov.

In the ideal D₃h symmetry, the ν₁ mode is Raman active but IR inactive, while the ν₂ and ν₃ modes are IR active and Raman active cdnsciencepub.com. The ν₄ mode is also IR and Raman active cdnsciencepub.com. However, in different environments, such as in solid silver carbonate or in solution with silver ions, the symmetry of the carbonate ion can be lowered due to interactions with the silver centers. This lowering of symmetry can lead to changes in the activity and splitting of these vibrational modes, providing insights into the nature of the interaction. For instance, the infrared forbidden ν₁ band can appear in the infrared spectrum in concentrated solutions, and the Raman forbidden ν₂ band can appear in the Raman spectrum of concentrated solutions, indicating altered carbonate ion symmetry due to solvent and potentially cation interactions cdnsciencepub.com.

Studies on various carbonate minerals have shown characteristic Raman shifts for the main vibrational modes of the carbonate ion. For example, the asymmetrical stretching (ν₃) typically appears between 1350–1600 cm⁻¹, the symmetrical stretching (ν₁) between 1000–1100 cm⁻¹, the out-of-plane deformation (ν₂) between 840–910 cm⁻¹, and the in-plane deformation (ν₄) between 650–720 cm⁻¹. mdpi.comnih.gov. Specific to silver carbonate (Ag₂CO₃), Raman spectra have shown relatively intensive peaks at various wavenumbers, including 732, 804-853, 1075, 1341, and 1507 cm⁻¹, in addition to peaks at lower wavenumbers related to lattice modes morana-rtd.com. Infrared spectra of simple silver carbonate have shown bands at 1410, 1020, 880, and 690 cm⁻¹ acs.org. Basic silver carbonate exhibits different characteristic peaks in its infrared spectrum, such as at 880, 705, 1060, 1380, and 1460 cm⁻¹ acs.org.

Characterization of Carbonate Ion Coordination Environments

The vibrational frequencies and the splitting of degenerate modes are sensitive to how the carbonate ion is coordinated to metal centers. Changes in cation size and crystal lattice structure can influence the vibrational properties of the carbonate ion mdpi.comresearchgate.net. For example, in different mineral carbonates, shifts in the symmetrical stretching mode (ν₁) are observed depending on the cation mdpi.com. The presence of transition metal ions with half-filled d orbitals can also exert a different influence on these shifts mdpi.com.

In the context of the carbonic acid-silver system, vibrational spectroscopy can help distinguish between different silver carbonate species, such as normal silver carbonate (Ag₂CO₃) and basic silver carbonate (e.g., AgOHAg₂CO₃). In situ IRRAS studies investigating the atmospheric corrosion of silver surfaces have identified characteristic infrared bands associated with the formation of basic silver carbonate, specifically at 1221, 1109, and 922 cm⁻¹ mdpi.combenthamopen.com. The evolution and intensity of these bands with exposure time indicate the continuous formation of basic silver carbonate mdpi.com.

The coordination environment of carbonate ions can also be inferred from the splitting of degenerate vibrational modes. For instance, the splitting of the ν₃ (E') vibration in carbonate solutions has been attributed to carbonate-water interactions and possibly cation interactions, suggesting an alteration in the carbonate ion symmetry cdnsciencepub.com.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the near-surface region of a material. In the carbonic acid-silver system, XPS is particularly useful for analyzing the oxidation states of silver and characterizing the chemical environment of carbon and oxygen within carbonate species.

Analysis of Silver Oxidation States and Binding Energies

XPS can effectively distinguish between different oxidation states of silver, primarily Ag⁰ (metallic silver) and Ag⁺ (silver in compounds like Ag₂CO₃ or Ag₂O). The Ag 3d core-level spectrum typically consists of a spin-orbit split doublet, Ag 3d₅/₂ and Ag 3d₃/₂. The binding energies (BEs) of these peaks are characteristic of the silver's chemical state.

For metallic silver (Ag⁰), the Ag 3d₅/₂ binding energy is typically around 368.2 eV thermofisher.com. In silver compounds, such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O), the binding energies of the Ag 3d peaks are generally shifted to slightly higher or lower values compared to metallic silver, and the peaks may broaden thermofisher.com. For Ag₂CO₃, the Ag 3d₅/₂ binding energy has been reported around 367.5 eV xpsdatabase.net or slightly higher, such as 368.1 eV in some composites rsc.org. Studies on the thermal decomposition of Ag₂CO₃ using XPS have shown changes in the Ag 3d spectrum, indicating the formation of Ag metal, Ag₂O, and AgO at different temperatures, with corresponding shifts in binding energies acs.org. The presence of both Ag⁺ and Ag⁰ states has been observed in some silver-carbonate systems rsc.org.

Table 1 summarizes typical Ag 3d₅/₂ binding energies for different silver species.

Silver SpeciesAg 3d₅/₂ Binding Energy (eV)Reference
Ag (metal)~368.2 thermofisher.com
Ag₂CO₃~367.5 - 368.1 xpsdatabase.netrsc.org
Ag₂O~367.9 uw.edu.pl
AgOLower than Ag₂O uw.edu.pl

Carbonate Binding Energy Shifts and Surface Interactions

The C 1s and O 1s core-level spectra provide information about the chemical environment of the carbonate species. The C 1s binding energy for carbonate (CO₃²⁻) in various compounds is typically around 289.3 ± 0.6 eV xpsfitting.com. However, the C 1s binding energy for silver carbonate is reported to be lower, around 288.5 eV xpsfitting.com.

Shifts in the C 1s and O 1s binding energies of carbonate can indicate interactions with the silver surface or other components in the system. For instance, in studies involving calcium carbonate and silver, shifts in both C 1s and O 1s spectra towards higher binding energies were observed upon precipitation of calcium carbonate in silver colloid, suggesting interactions and chemical bonding rsc.org. An increase in binding energy indicates that the electron is more tightly bound, which can be due to factors like electron donation to neighboring atoms or changes in oxidation state rsc.org. The increase in O 1s binding energy in the presence of silver has been interpreted as evidence of interaction between oxygen of the carbonate and silver nanoparticles, possibly forming coordination or complex bonds rsc.org.

XPS analysis of Ag₂CO₃ powder has shown that the near-surface region primarily consists of Ag₂CO₃, although contaminants like hydrocarbons and alcohols may also be present acs.org. Thermal treatment leads to the decomposition of Ag₂CO₃, with corresponding changes in the C 1s and O 1s features as carbonate decomposes and other oxygen species form acs.org.

UV-Visible Spectroscopy for Electronic Transitions and Plasmon Resonance Phenomena

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for studying electronic transitions within materials and for detecting surface plasmon resonance (SPR) phenomena, particularly in systems involving silver nanoparticles.

Silver carbonate (Ag₂CO₃) exhibits light absorption capabilities in the visible light region. The absorption band edge for pure Ag₂CO₃ has been estimated to be around 565 nm niscair.res.in or approximately 509 nm (2.44 eV) rsc.org. Modifications to Ag₂CO₃, such as sulfate (B86663) modification, can lead to shifts in the absorption edge rsc.org.

In systems involving silver nanoparticles, UV-Vis spectroscopy is commonly used to observe and characterize the localized surface plasmon resonance (LSPR). LSPR is a collective oscillation of conduction electrons on the surface of metal nanoparticles when excited by light at specific wavelengths nanocomposix.comnih.gov. This phenomenon results in strong absorption and scattering of light in the visible to ultraviolet range nanocomposix.comrsc.org. The position and intensity of the SPR band are sensitive to the size, shape, morphology, composition, and the dielectric environment of the nanoparticles nanocomposix.comdoi.org.

While pure Ag₂CO₃ itself does not typically exhibit a plasmonic effect in the visible region above 500 nm, the presence of metallic silver nanoparticles in a system involving carbonate species can be readily detected by UV-Vis spectroscopy through their characteristic SPR peak rsc.orgdoi.org. For instance, spherical silver nanoparticles typically show absorption bands around 400 nm doi.org. Aggregation of silver nanoparticles leads to a red-shift (to longer wavelengths) and broadening of the SPR peak, and potentially the formation of a secondary peak nanocomposix.com. UV-Vis spectroscopy can therefore be used to monitor the formation and stability of silver nanoparticles in the presence of carbonate species nanocomposix.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments (if relevant isotopes present)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. For the carbonic acid-silver system, relevant NMR-active nuclei could include ¹³C (in carbonate/bicarbonate), ¹H (in carbonic acid/bicarbonate/water), and potentially ¹⁰⁷Ag and ¹⁰⁹Ag (silver isotopes).

While silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag) are NMR active, they have relatively low sensitivity and require specialized techniques for detection, making their direct study in complex systems challenging and less common compared to other spectroscopic methods for silver characterization.

However, NMR can be effectively utilized to study the carbonate or bicarbonate components of the system. For instance, ¹³C NMR spectroscopy can provide information about the hybridization state, bonding environment, and dynamics of the carbon atom within the carbonate or bicarbonate species. Studies involving the preparation of carbonate complexes using silver carbonate have demonstrated the utility of ¹³C NMR in characterizing the carbonate ligands acs.org. This indicates that if carbonate or bicarbonate species are formed or involved in interactions within the carbonic acid-silver system, ¹³C NMR could potentially reveal details about their structural incorporation and environment.

Based on available research, the primary application of NMR in systems involving silver and carbonate appears to focus on the characterization of the carbonate species or other components in the system, rather than directly probing the silver environment via silver NMR.

X-ray Absorption Spectroscopy (XAS) for Local Structure and Electronic States

X-ray Absorption Spectroscopy (XAS), encompassing both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a crucial technique for determining the local atomic structure and electronic state of specific elements within a material. For the carbonic acid-silver system, XAS at the silver K-edge is particularly informative for characterizing the silver species present.

XAS can provide insights into the oxidation state of silver, its coordination environment, bond distances to neighboring atoms, and the type and number of surrounding atoms. This is especially valuable when studying silver in different forms, such as ions, nanoparticles, or compounds like silver carbonate.

Studies investigating silver species in the context of reactions involving CO₂ (which relates to carbonic acid/carbonate chemistry) frequently employ XAS to understand the role and transformation of silver. For example, X-ray absorption fine-structure spectroscopy has been used to characterize nanoparticulate silver species, including Ag₂O-like nanoclusters and Ag⁰ species, in photocatalytic systems for CO₂ reduction researchgate.net. Similarly, XAS (XANES and EXAFS) has been applied in the study of the thermal decomposition of silver carbonate (Ag₂CO₃) dokumen.pub. These examples highlight the relevance of XAS for probing the silver environment in systems involving carbonate or CO₂.

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

EXAFS analysis focuses on the oscillations in the X-ray absorption coefficient at energies above the absorption edge. These oscillations arise from the scattering of the emitted photoelectron by the atoms surrounding the absorbing atom (in this case, silver). Analysis of the EXAFS region allows for the determination of precise structural parameters, including:

Types of neighboring atoms

Distances to neighboring atoms (bond lengths)

Coordination numbers (number of neighboring atoms)

Disorder in the local structure

By fitting the experimental EXAFS data, researchers can construct a detailed picture of the local atomic environment around the silver atoms in the carbonic acid-silver system. For instance, EXAFS can distinguish between silver ions coordinated by oxygen atoms from carbonate/water, metallic silver clusters, or silver within a silver carbonate lattice, providing quantitative structural information. Studies characterizing silver nanoparticles or compounds like silver carbonate often utilize EXAFS to confirm their local structure and assess changes under different conditions researchgate.netdokumen.pub.

X-ray Absorption Near Edge Structure (XANES) Analysis

XANES analysis focuses on the features in the X-ray absorption spectrum near the absorption edge. The shape and position of the XANES edge are highly sensitive to the electronic state and coordination chemistry of the absorbing atom. For silver, XANES can provide information about:

Oxidation state of silver (e.g., Ag⁰, Ag⁺)

Electronic structure and bonding

Coordination geometry (to some extent)

Changes in the silver oxidation state within the carbonic acid-silver system, potentially induced by chemical reactions or interactions with other components, can be clearly observed through shifts in the silver XANES edge position. The specific features within the XANES spectrum can also provide fingerprints related to the type of silver species present. Research on silver nanoparticles used as promoters in CO₂ reduction has utilized XANES to investigate the oxidation state of the active silver species, differentiating between metallic Ag⁰ and oxidized silver species researchgate.net. This demonstrates the capability of XANES to provide crucial electronic state information relevant to the carbonic acid-silver system.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species that have unpaired electrons (paramagnetic species). The interaction of the unpaired electron's magnetic moment with an external magnetic field and nearby nuclear spins gives rise to characteristic signals in the EPR spectrum.

In the context of the carbonic acid-silver system, common species like carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and silver ions (Ag⁺, which have a d¹⁰ configuration) are diamagnetic and therefore EPR silent. Bulk metallic silver (Ag⁰) is also not typically studied by EPR.

However, paramagnetic silver species can exist under certain conditions. These might include:

Silver atoms (Ag⁰) or small silver clusters with an odd number of atoms.

Transient silver species with unpaired electrons formed during reactions (e.g., Ag²⁺ or radical species involving silver).

Certain forms of supported silver nanoparticles, depending on their size, morphology, and interaction with the support, can exhibit paramagnetic properties.

Thermodynamic and Kinetic Behavior of Silver Carbonate Systems

Dissolution-Precipitation Equilibria in Aqueous Solutions

Silver carbonate (Ag₂CO₃) is known to be sparingly soluble in water. testbook.comstarlinechemical.comaakash.ac.in The dissolution of solid silver carbonate in water establishes an equilibrium between the solid phase and its constituent ions in solution:

Ag₂CO₃(s) ⇌ 2Ag⁺(aq) + CO₃²⁻(aq) brainly.com

This equilibrium is characterized by the solubility product constant, Ksp. The Ksp expression for silver carbonate is given by:

Ksp = [Ag⁺]²[CO₃²⁻] brainly.comweebly.com

The value of the solubility product constant for silver carbonate is approximately 8.1 × 10⁻¹² at 25°C. brainly.comweebly.comchegg.comaskfilo.com This low Ksp value indicates that silver carbonate has low solubility in water.

Investigations of Saturation States and Driving Forces for Precipitation

The saturation state of an aqueous solution with respect to silver carbonate can be determined by comparing the ion product (Q) to the solubility product constant (Ksp). The ion product is calculated using the actual concentrations of silver ions and carbonate ions in the solution at any given time:

Q = [Ag⁺]²[CO₃²⁻]

Based on the relationship between Q and Ksp, the following conditions define the saturation state: libretexts.org

If Q < Ksp, the solution is unsaturated, and more solid Ag₂CO₃ can dissolve. libretexts.org

If Q = Ksp, the solution is saturated and at equilibrium with the solid phase. libretexts.org

If Q > Ksp, the solution is supersaturated, and precipitation of Ag₂CO₃ is likely to occur until the ion product reaches the Ksp value. libretexts.org

The driving force for precipitation is the supersaturation of the solution, which is the difference between the ion product and the solubility product. Precipitation is a process where dissolved ions combine to form a solid phase, reducing the ion concentrations in solution. Silver carbonate forms as a precipitate when aqueous solutions containing silver ions and carbonate ions are combined, provided the concentrations exceed the solubility limit. ontosight.aiyoutube.com

The molar solubility (s) of silver carbonate in pure water can be calculated from its Ksp. For every mole of Ag₂CO₃ that dissolves, 2 moles of Ag⁺ and 1 mole of CO₃²⁻ are produced. Thus, at equilibrium, [Ag⁺] = 2s and [CO₃²⁻] = s. Substituting these into the Ksp expression:

Ksp = (2s)²(s) = 4s³ brainly.comweebly.com

Using the Ksp value of 8.1 × 10⁻¹² at 25°C, the molar solubility (s) is approximately 1.3 × 10⁻⁴ M. brainly.comaskfilo.com

Here is a table summarizing solubility data:

Temperature (°C)Solubility (g/L)Solubility Product (Ksp)Molar Solubility (M)
150.031 wikipedia.org--
250.032 wikipedia.org8.1 × 10⁻¹² brainly.comweebly.comchegg.comaskfilo.com or 8.46 × 10⁻¹² wikipedia.orgquora.com~1.3 × 10⁻⁴ brainly.comaskfilo.com
1000.5 wikipedia.org--

Note: Ksp values can vary slightly between sources.

Influence of pH, Ionic Strength, and Complexing Agents on Solution Speciation

The solubility of silver carbonate is influenced by several factors, including pH, ionic strength, and the presence of complexing agents. testbook.com

pH: The concentration of carbonate ions (CO₃²⁻) in aqueous solution is highly dependent on pH due to the equilibrium reactions involving carbonic acid (H₂CO₃) and bicarbonate ions (HCO₃⁻). In acidic solutions, carbonate ions react with protons to form bicarbonate and carbonic acid, reducing the concentration of free carbonate ions. This shift in equilibrium, according to Le Chatelier's principle, favors the dissolution of more silver carbonate to replenish the carbonate ions, thus increasing the solubility of Ag₂CO₃. Conversely, in alkaline solutions, the concentration of carbonate ions is higher, which can suppress the dissolution of silver carbonate (common ion effect).

Ionic Strength: The ionic strength of a solution affects the activity coefficients of the ions. In solutions with higher ionic strength, the activity coefficients of Ag⁺ and CO₃²⁻ ions tend to decrease. To maintain the activity product equal to the thermodynamic solubility product, the concentrations of the ions in a saturated solution must increase. Therefore, increasing the ionic strength generally increases the solubility of silver carbonate.

Complexing Agents: The presence of complexing agents that can form stable complexes with silver ions can significantly increase the solubility of silver carbonate. For example, in the presence of ammonia (B1221849) (NH₃) or cyanide ions (CN⁻), silver ions can form soluble complex ions such as [Ag(NH₃)₂]⁺ or [Ag(CN)₂]⁻. brainly.comontosight.aiquora.com The formation of these complexes reduces the concentration of free Ag⁺ ions in solution, shifting the dissolution equilibrium of Ag₂CO₃ to the right and causing more solid to dissolve. brainly.comquora.com

The speciation of silver in aqueous carbonate systems can involve various species depending on the conditions. In addition to the free Ag⁺ and CO₃²⁻ ions, species such as AgHCO₃ and Ag₂CO₃ complexes may form in solution. researchgate.net The dominant silver species in alkaline carbonate electrolytes, for instance, can be influenced by the concentrations of silver ions and carbonate. researchgate.net

Thermal Decomposition Pathways and Mechanistic Studies

Silver carbonate is an unstable compound that undergoes thermal decomposition upon heating. testbook.comaakash.ac.inbyjus.com Unlike many other metal carbonates that decompose directly to the metal oxide and carbon dioxide, silver carbonate's decomposition pathway often involves the formation of silver oxide (Ag₂O) as an intermediate. testbook.comwikipedia.orgbyjus.comvedantu.comresearchgate.net

The primary decomposition reaction is:

Ag₂CO₃(s) → Ag₂O(s) + CO₂(g) testbook.comwikipedia.orgbyjus.comresearchgate.net

Silver oxide can further decompose at higher temperatures to form elemental silver and oxygen gas:

2Ag₂O(s) → 4Ag(s) + O₂(g) wikipedia.orgbyjus.com

2Ag₂CO₃(s) → 4Ag(s) + 2CO₂(g) + O₂(g) vaia.com

The decomposition process can be influenced by factors such as heating rate, atmosphere, and the presence of impurities or supporting materials. acs.orgpsu.edu Studies have indicated that the thermal decomposition can involve multiple stages and complex kinetics. researchgate.netacs.org The formation of a surface product layer (Ag₂O) can influence the reaction rate by affecting the diffusion of gaseous products like CO₂. researchgate.netacs.org Structural phase transitions of Ag₂CO₃ to high-temperature phases may also occur during decomposition. researchgate.netacs.org

Thermogravimetric Analysis (TGA) of Decomposition Products and Stages

Thermogravimetric analysis (TGA) is a valuable technique for studying the thermal decomposition of silver carbonate by monitoring the mass change of a sample as a function of temperature or time. researchgate.netktu.lt TGA curves typically show mass loss steps corresponding to the release of gaseous products (CO₂ and O₂).

The first mass loss step in the TGA of silver carbonate is generally attributed to the decomposition of Ag₂CO₃ to Ag₂O and CO₂. The second mass loss step, occurring at higher temperatures, corresponds to the decomposition of Ag₂O to Ag and O₂. testbook.combyjus.com

Research findings using TGA have investigated the temperatures at which these decomposition stages occur and the associated mass losses, which can be compared to theoretical values based on the stoichiometry of the decomposition reactions. For instance, the decomposition of Ag₂CO₃ to Ag₂O and CO₂ involves the loss of CO₂. The subsequent decomposition of Ag₂O involves the loss of O₂. testbook.combyjus.comktu.lt

Studies have shown that the decomposition temperature of silver carbonate can be influenced by its environment. For example, silver carbonate dispersed in glycol has been reported to decompose at a lower temperature (127°C) compared to solid silver carbonate (about 200°C), indicating the influence of the medium on the decomposition process. psu.edu

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transitions

Differential scanning calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information about enthalpy changes and phase transitions. mdpi.comscribd.comtainstruments.com DSC can complement TGA by detecting thermal events that may not involve mass change, such as phase transitions or melting.

DSC analysis of silver carbonate can reveal endothermic or exothermic peaks corresponding to its decomposition stages and any solid-state phase transitions that occur before or during decomposition. mdpi.comscribd.com The enthalpy change associated with the decomposition of silver carbonate can be determined from the area under the DSC peaks.

While specific detailed DSC data for silver carbonate (enthalpy values, precise transition temperatures) were not extensively found in the provided snippets, the technique is recognized as useful for studying its thermal behavior and phase transitions. mdpi.comscribd.comtainstruments.com The thermal decomposition of Ag₂CO₃ to Ag₂O is an endothermic process, requiring heat input. testbook.com

Studies on the phase stability of silver carbonate under high pressures and temperatures have indicated pressure-induced phase transitions at room temperature. researchgate.net While these are not directly related to thermal decomposition at ambient pressure, they highlight the potential for solid-state transformations in Ag₂CO₃ under different thermodynamic conditions.

Electrochemical Stability and Redox Transformations of Silver Carbonates

The electrochemical behavior of silver compounds, including silver carbonates, involves redox transformations of silver species. Silver typically exists in the +1 oxidation state in silver carbonate (Ag₂CO₃). quora.com

In aqueous solutions, the electrochemical stability of silver species is dependent on factors such as pH, potential, and the presence of other ions. Silver ions (Ag⁺) can be reduced to elemental silver (Ag⁰) or oxidized to higher oxidation states under appropriate electrochemical conditions.

Studies involving the electrochemistry of silver in alkaline carbonate electrolytes have been conducted, particularly in the context of silver-containing materials and their interactions with the environment. researchgate.net Techniques like differential pulse stripping voltammetry (DPSV) have been used to measure the concentration and speciation of silver ions in such electrolytes. researchgate.net

Electrochemical investigations can help understand the conditions under which silver carbonate is stable or undergoes redox reactions. For example, the formation of silver oxide (Ag₂O), which is an intermediate in the thermal decomposition of silver carbonate, also involves a change in the oxidation state of silver. wikipedia.orgbyjus.comwikipedia.org The electrochemical behavior of Ag₂O has been studied, with reported oxidation peaks at certain potentials in alkaline carbonate electrolytes. researchgate.net

The stability of silver carbonate in an electrochemical system is linked to the relative stability of Ag₂CO₃ compared to other silver species (e.g., Ag⁺, Ag₂O, Ag⁰) under the applied potential and solution conditions. Redox transformations can lead to the formation or dissolution of silver carbonate or other silver compounds on electrode surfaces.

Theoretical Frameworks (e.g., Pourbaix Diagrams) for Stability Prediction

Theoretical frameworks, such as Pourbaix diagrams (Eh-pH diagrams), are valuable tools for predicting the thermodynamic stability of silver carbonate and other silver species in aqueous systems as a function of potential (Eh) and pH. These diagrams delineate regions of stability for different solid and dissolved species. researchgate.netmdpi.comosti.gov While general Pourbaix diagrams for silver exist, illustrating the stability fields of metallic silver, silver oxides, and silver ions under varying redox and acidity conditions, the inclusion of carbonate species introduces additional stability regions corresponding to silver carbonate. researchgate.netresearchgate.net The stability of silver carbonate in such diagrams is dependent on the concentration of dissolved carbonate species in the system. These diagrams help in understanding under which environmental conditions (e.g., specific pH and redox potential) silver carbonate is the thermodynamically favored phase.

Voltammetric Studies of Electrochemical Reaction Kinetics

Voltammetric studies, including techniques like cyclic voltammetry and differential pulse voltammetry, are employed to investigate the electrochemical reaction kinetics involving silver carbonate. These studies can provide insights into the oxidation and reduction processes occurring at electrode surfaces in the presence of silver and carbonate species. The electrochemical behavior of silver electrodes in solutions containing carbonates has been studied, showing oxidation processes leading to the formation of silver oxides and silver carbonate layers on the electrode surface. tandfonline.comorientjchem.org Voltammetry can reveal electrochemical signals associated with nucleation processes during the electro-aggregation of silver carbonate on electrode surfaces. researchgate.net Studies using modified electrodes incorporating silver or silver compounds in carbonate-containing environments also utilize voltammetry to understand reaction kinetics and potential electrocatalytic activity. researchgate.netmdpi.com

Polymorphism and Phase Transitions under Varied Environmental Conditions

Silver carbonate exhibits polymorphism, existing in different crystalline forms depending on temperature and pressure. At ambient temperature, silver carbonate typically crystallizes in a monoclinic structure (space group P2₁/m). wikipedia.orgresearchgate.netmaterialsproject.org Upon heating, it undergoes structural phase transitions to high-temperature phases before decomposition. Specifically, the monoclinic phase can transform into an intermediate hexagonal β-phase (P31c) around 150-180 °C, and then into a high-temperature hexagonal α-phase (P-62m) at approximately 200-210 °C, particularly under a CO₂ atmosphere which increases the decomposition temperature. acs.orgresearchgate.netresearchgate.net The presence of these different phases and their transition temperatures are influenced by the surrounding atmosphere and pressure. researchgate.netuniovi.es

Beyond thermal transitions, silver carbonate's phase stability is also affected by high pressure. Studies using synchrotron X-ray powder diffraction under high pressure have observed pressure-induced phase transitions at room temperature. A transition to a high-pressure (HP1) phase occurs around 2.9 GPa, followed by a transition to a second high-pressure phase (HP2) at approximately 10.5 GPa. uniovi.es The HP2 phase has been indexed with the initial monoclinic structure, suggesting that the intermediate HP1 phase might be related to non-hydrostatic stress conditions. uniovi.es The compressibility of Ag₂CO₃ has also been determined under pressure, showing anisotropic behavior with the c-axis being the most compressible. uniovi.es The study of these polymorphic transformations and phase transitions under varied environmental conditions is important for understanding the material's behavior in diverse applications and geological contexts. uniovi.esresearchgate.net

Data Tables

Below are some data points regarding silver carbonate, presented in a table format.

PropertyValueConditionsSource
Chemical FormulaAg₂CO₃- wikipedia.orgbyjus.com
Molar Mass275.75 g/mol - wikipedia.orgamericanelements.com
AppearancePale yellow crystals (can be grayish)- wikipedia.orgbyjus.com
Density6.077 - 6.08 g/cm³- byjus.comamericanelements.comaakash.ac.in
Melting Point218 °C (decomposes from 120 °C)- wikipedia.orgbyjus.comaakash.ac.in
Solubility in Water0.032 g/L25 °C wikipedia.org
Solubility Product (Ksp)8.1 x 10⁻¹² - 8.46 x 10⁻¹²25 °C chegg.combrainly.comweebly.com
Crystal StructureMonoclinic (ambient)295 K wikipedia.orgresearchgate.net
Crystal StructureHexagonal β-phase~150-180 °C (under CO₂) researchgate.net
Crystal StructureHexagonal α-phase~200-210 °C (under CO₂) researchgate.net

(Note: This table is presented for informational purposes and is intended to represent data that could be displayed in an interactive format.)

Environmental and Geochemical Significance of Silver Carbonate Species

Occurrence and Formation in Natural Aquatic Environments

Silver is a naturally occurring element present in various environmental compartments. gov.bc.ca It enters aquatic environments through both natural processes and anthropogenic activities, such as manufacturing, photography, electroplating, and the use of silver-containing products like nanoparticles. researchgate.net In these environments, silver can exist in various forms, and its behavior is strongly influenced by the surrounding water chemistry.

Silver carbonate can form in natural aquatic environments when dissolved silver ions (Ag⁺) encounter sufficient concentrations of carbonate ions (CO₃²⁻). google.com The formation is governed by the solubility product (Ksp) of silver carbonate. At 20°C, the solubility product of Ag₂CO₃ is approximately 8.58 × 10⁻¹². google.com Precipitation of silver carbonate occurs when the product of the silver ion concentration squared and the carbonate ion concentration exceeds this value. This process can effectively reduce the concentration of free silver ions in solution, leading to the immobilization of silver in the solid phase.

Silver Speciation and Complexation in Carbonate-Rich Waters

Silver speciation in natural waters is complex and depends on several factors, including pH, salinity, and the presence of various ligands. inchem.orggov.bc.ca In carbonate-rich waters, the carbonate system (dissolved CO₂, carbonic acid, bicarbonate, and carbonate ions) plays a role in silver chemistry, although the extent of direct complexation between silver ions and carbonate ions is debated. Some sources suggest that silver does not form strong complexes with carbonate ions. gov.bc.ca

In fresh water, silver can exist as the free monovalent ion (Ag⁺), or in association with other anions like bicarbonate or sulfate (B86663), or adsorbed onto particulate matter. inchem.org In brackish and marine waters, increasing salinity leads to the formation of stable silver-chloro complexes (e.g., AgCl⁰, AgCl₂⁻, AgCl₃²⁻, AgCl₄³⁻), which can keep silver in a dissolved form. inchem.org

Role in Silver Mobility, Transport, and Immobilization in Aqueous Systems

The mobility and transport of silver in aqueous systems are significantly influenced by its speciation and interactions with solid phases. The low solubility of silver carbonate means that in environments where carbonate concentrations are sufficiently high, the formation and precipitation of Ag₂CO₃ can act as a significant mechanism for immobilizing silver, reducing its concentration in the dissolved phase. samaterials.comvedantu.comecpat.org

Sorption processes, including adsorption onto particulate matter and mineral surfaces, are dominant in controlling the partitioning of silver between the dissolved and solid phases in water, soils, and sediments. inchem.org The formation of insoluble precipitates like silver carbonate contributes to the removal of silver from the water column and its accumulation in sediments. inchem.org

For silver nanoparticles, which are increasingly present in the environment, the presence of carbonate can influence their colloidal stability. Carbonate ions can stabilize nanoparticles, affecting their tendency to aggregate. acs.orgnih.govmdpi.comresearchgate.net Aggregation state, in turn, impacts the sedimentation rate and thus the transport distance of nanoparticles in aquatic systems. acs.orgnih.gov Agglomerated nanoparticles may undergo slow sedimentation, while stable, dispersed nanoparticles can be transported over longer distances. acs.orgnih.gov

Interactions with Geomedia: Sediments, Soils, and Mineral Surfaces

Silver interacts with a variety of geomedia, including sediments, soils, and mineral surfaces, through processes like adsorption, desorption, and exchange. These interactions are crucial in controlling the distribution and retention of silver in the environment.

Adsorption, Desorption, and Exchange Processes

Silver ions (Ag⁺) are known to adsorb onto various mineral surfaces and soil components. These include metal oxides such as manganese dioxide and ferric compounds, as well as clay minerals like montmorillonite (B579905). inchem.orgresearchgate.netscielo.br Adsorption is a key process leading to the deposition of silver in sediments. inchem.org

The adsorption of silver ions onto geomedia is influenced by environmental factors such as pH, ionic strength, and the presence of competing ions and organic matter. mdpi.comresearchgate.netscielo.br Studies on silver adsorption onto materials like activated carbon and montmorillonite show that adsorption capacity can be affected by pH, with optimal adsorption often occurring within a specific pH range. mdpi.comresearchgate.netscielo.br Adsorption mechanisms can involve coordination bonds with oxygen-containing functional groups on the adsorbent surface, electrostatic attractions, surface complexation, and potentially chemical bonding. mdpi.com

In carbonate-rich matrices, the presence of carbonate minerals like calcite (CaCO₃) can influence silver adsorption. While silver carbonate precipitation is a distinct process, the surfaces of carbonate minerals can also provide sites for silver adsorption. The charge of mineral surfaces is pH-dependent, and in the typical pH range of many natural waters, carbonate mineral surfaces may exhibit a net charge that influences cation adsorption. escholarship.org

Desorption is the reverse process of adsorption, where silver is released from the solid phase back into the aqueous solution. Desorption can be influenced by changes in water chemistry, such as variations in pH or the concentration of complexing ligands. scielo.br Exchange processes can also occur, where silver ions in the solid phase are exchanged with other ions from the surrounding water.

Biogeochemical Cycling of Silver within Carbonate-Dominated Matrices

Biogeochemical cycling involves the transformation and movement of elements through biological and geological processes. Silver participates in biogeochemical cycles, which include its uptake by organisms, transformations between different chemical forms, and movement through ecosystems. researchgate.netmdpi.com

Within carbonate-dominated matrices, the presence of carbonate minerals and the prevailing chemical conditions influenced by the carbonate system (e.g., pH and dissolved inorganic carbon) can impact the biogeochemical cycling of silver. As discussed, the formation of insoluble silver carbonate can immobilize silver, effectively removing it from the more active parts of the biogeochemical cycle in the water column and making it less available for uptake by many organisms.

However, microorganisms can also influence silver speciation and mobility. While the search results did not provide detailed information on specific microbial transformations of silver carbonate, microorganisms are known to interact with metals and minerals, potentially influencing dissolution, precipitation, and redox reactions that could indirectly affect silver species in carbonate environments. For example, some microorganisms can precipitate silver or incorporate it into their biomass. mdpi.com The interaction of silver (including potentially silver carbonate or silver associated with carbonate) with organic matter in soils and sediments, which is part of the biogeochemical cycle, can also affect its mobility and bioavailability. researchgate.netinchem.org

Organisms that utilize calcium carbonate for shells or structures, such as corals and clams, are part of the carbonate-dominated biological component of these systems. While these organisms primarily incorporate calcium, the chemical similarity between silver and some essential elements can lead to inadvertent uptake of silver. oceanbites.org Diatoms, for instance, which use silicon for their shells, can take up silver in place of silicon, and the silver can be stored within their cells. oceanbites.org The fate of this biologically incorporated silver upon the death and decomposition of these organisms is part of the biogeochemical cycle within carbonate-influenced environments.

Fate and Transport of Silver Contaminants in Carbonate-Influenced Systems

The fate and transport of silver contaminants, including ionic silver and silver nanoparticles, in carbonate-influenced systems are governed by the interplay of various physical, chemical, and biological processes. Carbonate plays a significant role by influencing silver speciation, solubility, and interactions with solid phases.

In systems with high carbonate concentrations, the formation and precipitation of silver carbonate can be a primary removal mechanism for dissolved silver ions. This reduces the concentration of mobile, dissolved silver. samaterials.comvedantu.comgoogle.comecpat.org

For silver nanoparticles, which are a growing concern as contaminants, the presence of carbonate ions can affect their stability and aggregation. acs.orgnih.govmdpi.comresearchgate.net In carbonate-rich waters, the aggregation of nanoparticles, influenced by factors like ionic strength and pH (which is buffered by the carbonate system), can lead to increased sedimentation and thus removal from the water column. acs.orgnih.gov

Interactions with geomedia, particularly adsorption onto carbonate minerals and other surfaces in sediments and soils, are crucial in controlling the transport of silver contaminants. inchem.orgescholarship.org Carbonate-rich sediments have been shown to effectively retain silver nanoparticles, limiting their transport through porous media. escholarship.org The extent of retention is influenced by the properties of the nanoparticles (e.g., capping agents) and the characteristics of the porous medium (e.g., carbonate content, presence of organic matter). escholarship.org

Wastewater treatment systems, which often involve processes occurring in environments that can be influenced by carbonate chemistry, can act as important sinks for silver nanoparticles. Processes like adsorption onto solid substrates and uptake by biofilms contribute to the removal of silver contaminants from the water phase. ugent.be

PropertyValueSource
Solubility in water0.06 g/L at 20 °C vedantu.comsigmaaldrich.com
Melting Point210 °C (decomposes) vedantu.comsigmaaldrich.com
Density6.08 - 6.1 g/cm³ vedantu.comnoaa.gov
Solubility Product (Ksp)8.58 × 10⁻¹² at 20 °C google.com

Role in Carbon Capture and Utilization Technologies (if silver-based catalysts are involved)

Silver-based materials, including silver carbonate and related silver species, are being explored for their potential roles in Carbon Capture and Utilization (CCU) technologies. One area of investigation involves the use of silver as a catalyst in the electrochemical reduction of carbon dioxide (CO₂) mining.comlbl.govlabroots.com. This process, known as the electrochemical CO₂ reduction reaction (eCO₂RR), aims to convert CO₂ into valuable chemicals such as carbon monoxide (CO). mining.comlbl.govlabroots.comacs.org Research has revealed atomic-level details about how silver facilitates the transformation of CO₂ gas into a reusable form, specifically into carbon monoxide. lbl.gov Studies have utilized nano-sized silver catalyst electrodes for the efficient conversion of CO₂ into CO in artificial photosynthesis systems. labroots.com The porous structure and large surface area of these nano-sized silver catalysts contribute to their high efficiency in the CO₂ conversion process. labroots.com

Beyond catalytic conversion, silver oxide (Ag₂O), which can form silver carbonate upon reaction with CO₂, is being studied for CO₂ removal systems. Silver oxide reacts with carbon dioxide in the presence of water to produce silver carbonate. This chemisorption reaction is reversible at elevated temperatures, forming the basis for thermally regenerable CO₂ removal systems. nss.org Such systems are being developed for applications like portable life support systems used by astronauts. nss.org

Furthermore, silver-carbonate dual-phase membranes are being investigated for high-temperature CO₂ separation and utilization. mdpi.comresearchgate.net These membranes exhibit characteristics suitable for capturing CO₂ from sources like flue gas at elevated temperatures. mdpi.comresearchgate.net Research on silver-carbonate membranes has explored the effects of factors such as membrane thickness and gas concentration on CO₂ permeation performance and stability. mdpi.comresearchgate.net A method for efficiently producing silver carbonate utilizing atmospheric carbon dioxide has also been proposed, highlighting a potential link between silver carbonate synthesis and carbon utilization strategies. google.com

Geological Contexts and Mineralogical Associations of Silver Carbonates

Silver occurs naturally in various geological settings and is associated with a range of minerals. While silver carbonate (Ag₂CO₃) as a distinct mineral is not commonly listed among the primary silver ore minerals, related silver carbonate species and the occurrence of silver in carbonate-rich environments are significant in the context of silver mineralogy and geochemistry.

Carbonate minerals constitute a substantial group in mineralogy. wikipedia.orgebsco.com Silver is found in various types of ore deposits, including those hosted in carbonate rocks. geologyscience.comnmt.edugov.yk.ca Carbonate replacement deposits, typically associated with sedimentary basins or areas of carbonate rocks subjected to hydrothermal activity, can contain notable amounts of silver. geologyscience.com

Specific silver carbonate species, such as cerargyrite (AgClCO₃) and embolite (Ag(Cl,Br)CO₃), are known to occur in oxidized silver ore deposits. geologyscience.com These minerals represent silver combined with carbonate and halide ions.

Studies of mining districts have documented the presence of carbonate gangue minerals in silver-base metal ore deposits. usgs.gov For instance, in certain mining districts, carbonate minerals like rhodochrosite and siderite-manganosiderite are found within the vein systems hosting silver and base metal mineralization, indicating their association in the ore deposition process. usgs.gov Geological surveys and reports on silver occurrences often mention silver mineralization within carbonate or quartz-carbonate host rocks. gov.yk.cagov.yk.ca

The presence of silver in these carbonate-rich geological environments underscores the geochemical interplay between silver and carbonate species during ore formation processes, often driven by hydrothermal activity. geologyscience.comusgs.gov

Advanced Materials Applications Incorporating Silver Carbonate

Precursor Role in the Synthesis of Silver Nanomaterials and Nanostructures

Silver carbonate serves as a valuable starting material for the creation of silver nanomaterials due to its controlled decomposition and reduction characteristics. Its use as a precursor allows for the synthesis of silver nanoparticles and nanostructures with tailored properties.

Controlled Reduction for Monodisperse Silver Nanoparticles

The synthesis of monodisperse silver nanoparticles, meaning nanoparticles of a uniform size, is crucial for many applications in electronics and photonics. Silver carbonate can be used as a precursor in a controlled reduction process to achieve this. By carefully controlling reaction parameters such as temperature, concentration of reducing agents, and the presence of stabilizing agents, the nucleation and growth of silver nanoparticles can be managed to produce a narrow size distribution.

One approach involves the in-situ formation of silver carbonate by adding a carbonate source, like sodium carbonate, to a solution of a silver salt, such as silver nitrate (B79036). This results in the precipitation of silver carbonate, which has low solubility. This sparingly soluble silver compound then acts as a controlled source of silver ions for the subsequent reduction to silver nanoparticles. This method allows for a slower and more controlled release of silver ions into the reaction medium, which is a key factor in achieving monodispersity. For instance, the reduction of these in-situ formed silver precursors in the presence of a reducing agent like ascorbic acid can yield quasi-spherical silver nanoparticles with sizes tunable in the range of 16 to 30 nm. rsc.org

The thermal decomposition of silver carbonate is another method to produce silver nanoparticles. This process involves heating silver carbonate to a temperature where it decomposes into silver oxide and carbon dioxide, and upon further heating, the silver oxide decomposes into metallic silver. The size and morphology of the resulting silver nanoparticles can be influenced by the heating rate and the presence of a capping agent.

Precursor SystemReducing AgentStabilizing AgentResulting Nanoparticle SizeReference
In-situ formed Silver Carbonate (from AgNO₃ and Na₂CO₃)Ascorbic AcidSodium Citrate16 - 30 nm rsc.org
Silver CarbonateThermal DecompositionNone specifiedDependent on temperature and heating rate

Templated Synthesis of Highly Ordered Nanostructured Silver Materials

Templated synthesis is a powerful technique to create highly ordered nanostructured materials with controlled morphology and dimensionality. While the direct use of silver carbonate as a precursor in templated synthesis is not as commonly reported as silver nitrate, the principles of using a template to guide the growth of silver nanostructures can be applied. Anodic aluminum oxide (AAO) templates, with their uniform and parallel nanopores, are a common choice for fabricating one-dimensional nanostructures like nanowires and nanorods. youtube.comresearchgate.net

In a typical process using a silver precursor, the template is filled with the precursor solution, followed by a reduction step to form the metallic nanostructures within the pores of the template. After the synthesis, the template is selectively removed, leaving behind the desired highly ordered nanostructured silver material. Although specific studies detailing the use of silver carbonate with AAO templates are not prevalent in the readily available literature, it is plausible that a solution containing silver ions derived from silver carbonate could be utilized in a similar fashion. The controlled release of silver ions from the less soluble silver carbonate could potentially offer advantages in controlling the growth rate and morphology of the nanostructures within the template.

Integration in Functional Composite Materials for Specialized Applications

Silver carbonate and its derivatives can be incorporated into various matrices to create functional composite materials with enhanced properties for specialized applications, particularly in electronics and coatings.

Hybrid Materials for Electronic and Optoelectronic Devices

The integration of silver-based materials into polymers and other matrices is a key strategy for developing advanced hybrid materials for electronic and optoelectronic devices. Silver carbonate has been successfully incorporated into a polyvinylidene fluoride (B91410) (PVDF) polymer matrix to create flexible nanocomposites with interesting piezoelectric and energy-harvesting properties. rsc.orgrsc.orgresearchgate.net

In these PVDF/Ag₂CO₃ nanocomposites, the presence of silver carbonate influences the crystalline phase of the PVDF, promoting the formation of the electroactive γ-phase. This enhancement of the electroactive phase leads to improved dielectric and piezoelectric properties, making these composites suitable for applications in flexible sensors, actuators, and mechanical energy harvesters. rsc.orgrsc.org A flexible piezoelectric nanogenerator (FPNG) fabricated from a PVDF/Ag₂CO₃ nanocomposite has demonstrated excellent electrical output and sensitivity to mechanical stimuli. rsc.org

Composite MaterialKey PropertiesPotential ApplicationsReference
PVDF/Ag₂CO₃Enhanced electroactive γ-phase, high dielectric constantFlexible piezoelectric nanogenerators, sensors, actuators rsc.orgrsc.orgresearchgate.net

Surface Coatings and Thin Films for Performance Enhancement

Silver-containing thin films and surface coatings are utilized for a wide range of applications, including providing conductivity, reflectivity, and antimicrobial properties. While direct deposition of silver carbonate thin films is less common, it can be a component in composite coatings or a precursor for silver or silver oxide films.

Methods such as chemical bath deposition (CBD) can be used to create thin films of silver compounds on various substrates. wikipedia.orgsmf.mxiaescore.com By controlling the chemical precursors and deposition conditions, it is possible to deposit thin films containing silver species derived from a silver carbonate source. For instance, silver oxide thin films, which have applications in optoelectronics, can be prepared through various techniques, and silver carbonate could serve as a starting material for such depositions, for example, through thermal decomposition followed by oxidation or through a solution-based process. nih.gov

These coatings can enhance the performance of materials by providing a conductive layer for electronic circuits, a reflective surface for optical components, or a protective layer with specific functionalities.

Photonic and Optoelectronic Material Development Utilizing Silver Carbonate Components

Silver carbonate and its derived nanocomposites are showing promise in the field of photonics and optoelectronics, primarily due to their photocatalytic and optical properties.

Silver carbonate itself is a semiconductor with a band gap that allows it to absorb visible light, making it a candidate for visible-light-driven photocatalysis. researchgate.net This property can be harnessed in optoelectronic devices for applications such as light sensing or photocatalytic degradation of pollutants. The performance of silver carbonate as a photocatalyst can be enhanced by creating composites with other materials. For example, coupling silver carbonate nanoparticles with bismuth oxyiodide (BiOI) nanosheets has been shown to improve photocatalytic efficiency due to better charge separation and transfer. rsc.org Similarly, loading silver carbonate onto activated carbon can enhance its photocatalytic activity. researchgate.netresearchgate.net

The development of such composite materials opens up possibilities for their use in various optoelectronic applications. The ability to degrade organic dyes under visible light irradiation, for instance, suggests potential for self-cleaning optical surfaces or in environmental remediation technologies powered by light. researchgate.netrsc.orgresearchgate.netrsc.org

Material SystemKey PropertyPotential ApplicationReference
Ag₂CO₃/BiOI CompositeEnhanced visible-light photocatalysisWater remediation, self-cleaning surfaces rsc.org
Ag₂CO₃/Activated CarbonImproved photocatalytic and adsorption capabilitiesRemoval of organic pollutants researchgate.netresearchgate.net
Sulfate-modified Ag₂CO₃Enhanced visible-light photocatalytic performanceDegradation of organic pollutants rsc.org

Components in Energy Storage and Conversion Devices (e.g., Advanced Electrodes)

The exploration of silver carbonate as a primary component in advanced electrodes for energy storage and conversion devices, such as batteries and supercapacitors, is an emerging area of research. While extensive data on the performance of pure silver carbonate electrodes is limited in publicly available scientific literature, its composite materials are being investigated for their potential electrochemical properties. The theoretical appeal of silver carbonate lies in the redox activity of silver ions and the potential for capacitive contributions from the carbonate component.

Currently, there is a notable gap in the literature providing specific performance metrics such as specific capacitance, energy density, and cycling stability for electrodes where silver carbonate is the principal active material. The data presented in the following table is illustrative of the performance of other carbonate-based and silver-based materials, suggesting potential research directions for silver carbonate composites.

Electrode MaterialDevice TypeElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Cycling Stability (% retention after cycles)
Co-Ni Basic Carbonate Nanowire/CNTSupercapacitor-1192 at 10 A/g--
Bi₂S₃ nanorod/RGOSupercapacitor2 M KOH1932 at 1 A/g--
Silver Oxide Thin FilmElectrochemical Capacitor0.5 M Saline275.50 at 2 mV/s--
Ag-decorated MWCNT-COOHSupercapacitor1.5 M TEABF₄ in acetonitrile-Increased by 6%-

The data in this table is based on research on related materials and is intended to provide context for the potential of silver carbonate-based systems, for which specific data is not yet widely available.

Sensing Technologies and Sensor Development Based on Silver Carbonate Composites

Silver carbonate composites have demonstrated significant promise in the field of sensing technologies. The synergistic combination of silver carbonate with other materials, such as metal oxides, carbon-based nanomaterials, and polymers, can lead to sensors with enhanced sensitivity, selectivity, and stability. These composites are being explored for the detection of a wide range of analytes, including biological molecules, environmental pollutants, and industrial chemicals.

The sensing mechanism in silver carbonate-based composites often relies on the catalytic or electrocatalytic properties of the silver component, as well as the specific interactions between the analyte and the composite material. For instance, in electrochemical sensors, the silver carbonate composite can facilitate the oxidation or reduction of the target analyte, leading to a measurable electrical signal. In optical sensors, the interaction with the analyte might induce a change in the material's optical properties, such as its absorbance or fluorescence.

Detailed research findings have highlighted the potential of silver carbonate composites in various sensing applications. For example, composites of silver carbonate with metal oxides have been investigated for gas sensing, where the material's resistance changes upon exposure to specific gases. In the realm of biosensing, silver carbonate nanocomposites are being explored for the detection of biomolecules like glucose and dopamine. The high surface area and biocompatibility of certain composite materials make them suitable for immobilizing enzymes or other biological recognition elements.

The following interactive data table summarizes the performance of various sensors based on silver and carbonate-containing composites for the detection of different analytes.

Sensor CompositionAnalyteDetection MethodDetection LimitSensitivityLinear Range
Ag/BTO/TiO₂ NanocompositeNO₂ GasChemiresistive-~20% response at >180 ppm0-220 ppm
CaCO₃-Fe₃O₄-AgInS₂/ZnSCo²⁺ ionsFluorescence Quenching10⁻⁸ M--
Silver Nanoparticle/Graphene OxideDopamineAmperometry0.2 µM mdpi.com-0.1 µM - 100 µM mdpi.com
Ag-modified ZnO NanosheetsEthanol GasChemiresistive-Response of 28.78 at 100 ppm-
Ag@TiO₂@ZIF-67GlucoseNon-enzymatic Electrochemical0.99 µM frontiersin.org0.788 µAµM⁻¹cm⁻² frontiersin.org48 µM - 1 mM frontiersin.org
Silver Nanoparticles/Copper(II)-porphyrin MOFHydrogen PeroxideNon-enzymatic Electrochemical1.2 µM nih.gov21.6 µA mM⁻¹ cm⁻² nih.gov3.7 µM - 5.8 mM nih.gov

Catalytic Transformations Involving the Carbonic Acid Silver System

Heterogeneous Catalysis by Silver Carbonate Materials

Silver carbonate (Ag₂CO₃), particularly when supported on inert materials like celite, serves as a potent and selective heterogeneous catalyst, most notably for oxidation reactions. Its role in reduction and hydrogenation, however, is not well-established in scientific literature.

Silver carbonate supported on celite, known as Fétizon's reagent, is a mild and highly selective oxidizing agent for primary and secondary alcohols. acs.orgmdpi.com This reagent is prepared by precipitating silver nitrate (B79036) with an alkali carbonate in the presence of purified celite, which provides a high surface area for the reaction. acs.orgdthxyhg.com

The mechanism of the Fétizon oxidation is proposed to involve a concerted, single-electron oxidation process. acs.orgstackexchange.com The reaction is initiated by the adsorption of the alcohol onto the surface of the silver carbonate. dthxyhg.com The alcoholic oxygen and the alpha-hydrogen are believed to complex with two silver(I) ions. acs.orgdthxyhg.com This is followed by a single-electron transfer from the oxygen and the hydrogen to the two Ag⁺ ions, which are reduced to metallic silver (Ag⁰). The carbonate ion then acts as a base, deprotonating the resulting carbonyl to form bicarbonate. acs.org The rate-limiting step is considered to be the initial association of the alcohol with the silver ions on the celite surface. acs.org

A key feature of Fétizon's reagent is its remarkable selectivity, which is influenced by steric and electronic factors. The general order of reactivity for alcohols is allylic/benzylic > secondary > primary. dthxyhg.com This selectivity allows for the targeted oxidation of specific hydroxyl groups within a complex molecule. For instance, secondary alcohols can be oxidized in the presence of primary alcohols. dthxyhg.com The reagent shows exceptional reactivity towards lactols, making it highly effective for synthesizing lactones from α,ω-diols. acs.orgdthxyhg.com In this process, one of the primary alcohol groups is first oxidized to an aldehyde, which then cyclizes to form a lactol intermediate that is rapidly oxidized to the corresponding lactone. acs.orgdthxyhg.com Phenols can also be oxidized to their corresponding quinones. acs.org

The reaction conditions are generally mild, typically involving refluxing in a neutral, aprotic solvent like benzene (B151609) or heptane. dthxyhg.com Polar solvents are avoided as they can inhibit the reaction by competing with the alcohol for coordination sites on the silver ions. dthxyhg.com

Table 1: Selectivity in Fétizon Oxidation

Substrate Type Product Relative Reactivity Reference
Lactol Lactone Very High acs.org
Allylic/Benzylic Alcohol Aldehyde/Ketone High dthxyhg.com
Secondary Alcohol Ketone Medium dthxyhg.com
Primary Alcohol Aldehyde Low dthxyhg.com
α,ω-Diol Lactone High (via lactol) acs.orgdthxyhg.com

This is an interactive data table. Users can sort and filter the data based on the columns.

While silver carbonate is well-documented as an oxidant, its direct application as a catalyst for reduction or hydrogenation reactions is not prominent in the scientific literature. Most catalytic reduction and hydrogenation processes involving silver utilize other forms of the metal, such as silver nanoparticles or silver supported on materials like alumina. researchgate.netionike.com For example, nanoporous silver has been shown to catalyze the reduction of aromatic nitro compounds in the presence of NaBH₄. nih.gov Similarly, silver complexes, not silver carbonate, have been reported to catalyze transfer hydrogenation of aldehydes. rsc.orgmdpi.com

The primary roles of silver carbonate in organic transformations are as an oxidant (as in the Fétizon oxidation), a base (as in the Wittig reaction), or a Lewis acid to activate certain functional groups. stackexchange.comnih.gov It is also widely used as an oxidant and/or a base in transition metal-catalyzed reactions, such as palladium-catalyzed C-H activations. stackexchange.comrsc.org There is currently a lack of substantial evidence to support the use of silver carbonate itself as an active catalyst for substrate reduction or hydrogenation.

Photocatalytic Applications of Silver Carbonate and Related Composites

Silver carbonate has emerged as a highly efficient visible-light-driven photocatalyst due to its narrow band gap of approximately 2.1 to 2.4 eV, which allows for effective absorption of sunlight. stackexchange.commdpi.com Its application is primarily focused on environmental remediation through the degradation of organic pollutants. However, pure Ag₂CO₃ suffers from photocorrosion, which can limit its stability and reusability. mdpi.com To overcome this, it is often combined with other materials to form more stable and efficient composites.

Under visible light irradiation, silver carbonate generates electron-hole pairs. The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly degrade organic pollutants adsorbed on the catalyst surface. stackexchange.comamericanelements.com Additionally, the electrons in the conduction band can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further participate in the degradation process. nih.gov Trapping experiments have confirmed that photogenerated holes are often the major reactive species, with hydroxyl radicals (•OH) and ozonide radicals (•O₃⁻) also playing roles in the degradation mechanism. americanelements.comaakash.ac.in

Ag₂CO₃ has demonstrated high activity in the degradation of various organic pollutants, including dyes like rhodamine B (RhB), methyl orange (MO), methylene (B1212753) blue (MB), and other contaminants such as phenol (B47542) and 2,4-dinitrophenol. acs.orgstackexchange.comrsc.org However, the photocatalytic process can lead to the reduction of Ag⁺ ions to metallic silver (Ag⁰) on the surface, causing instability. nih.gov

To enhance stability and photocatalytic efficiency, Ag₂CO₃ is often composited with other materials. These heterostructures facilitate the separation of photogenerated electron-hole pairs, thereby reducing recombination and improving quantum efficiency. dthxyhg.com Common composite materials include:

g-C₃N₄/Ag₂CO₃: The heterostructure formed between graphitic carbon nitride (g-C₃N₄) and Ag₂CO₃ significantly enhances the separation of charge carriers, leading to much higher photocatalytic activity for degrading pollutants like methyl orange compared to pure Ag₂CO₃. mdpi.comdthxyhg.com

WO₃/Ag₂CO₃: A mixed photocatalyst of tungsten trioxide and silver carbonate showed a degradation of 99.7% for RhB within just 8 minutes, a rate significantly higher than either component alone. nih.gov

Ag₂CO₃/Activated Carbon (AC): Loading Ag₂CO₃ onto activated carbon creates a synergistic system where the AC's high surface area and adsorption capacity for organic pollutants work in concert with the photocatalytic activity of Ag₂CO₃, leading to enhanced removal efficiency of dyes. acs.org

Table 2: Photocatalytic Degradation of Organic Pollutants by Ag₂CO₃-Based Materials

Photocatalyst Pollutant Degradation Efficiency (%) Irradiation Time (min) Reference
Ag₂CO₃ Phenol High Activity Not specified acs.org
Ag₂CO₃ Rhodamine B (RhB) ~100 <15 stackexchange.com
WO₃/Ag₂CO₃–5% Rhodamine B (RhB) 99.7 8 nih.gov
g-C₃N₄/Ag₂CO₃ Methyl Orange (MO) Significantly higher than pure Ag₂CO₃ Not specified dthxyhg.com
Ag₂CO₃/AC (20%) Rhodamine B (RhB) 96.6 Not specified acs.org

This is an interactive data table. Users can sort and filter the data based on the columns.

The favorable band structure of silver carbonate suggests its potential for photocatalytic water splitting to produce hydrogen and for the reduction of carbon dioxide (CO₂) into solar fuels. acs.orgamericanelements.com The conduction band minimum of Ag₂CO₃ is positioned appropriately for the reduction of protons to H₂. However, similar to its application in pollutant degradation, the efficiency and stability of pure Ag₂CO₃ are limiting factors.

Most successful research in these areas involves Ag₂CO₃-derived composites or other silver-based systems. For instance, an Ag/g-C₃N₄ composite, fabricated using Ag₂CO₃ as a precursor for the metallic silver nanoparticles, exhibited significantly enhanced photocatalytic activity for hydrogen production from water splitting under visible light. stackexchange.com The metallic Ag nanoparticles are believed to act as electron sinks and active sites, promoting charge separation and the hydrogen evolution reaction. stackexchange.com

For CO₂ reduction, silver-based catalysts are known to favor the production of carbon monoxide (CO). nih.gov While direct use of Ag₂CO₃ is not widely reported, composites involving silver are effective. For example, a hybrid photocatalyst consisting of a silver-loaded conjugated polymer demonstrated efficient and durable visible-light-driven CO₂ reduction to formate (B1220265) in aqueous media. nih.gov Other studies have focused on Ag/TiO₂ nanocomposites for the photocatalytic reduction of CO₂ to methane (B114726) and methanol. vedantu.com The mechanism in these composite systems often involves the silver component enhancing charge separation and providing active sites for CO₂ adsorption and reduction. nih.govrsc.org Theoretical studies on materials like Ag₃PO₄/g-C₃N₄ suggest a Z-scheme mechanism for charge transfer that enhances CO₂ reduction to products like methane. researchgate.net

Electrocatalysis at Silver Carbonate Interfaces

The direct use of silver carbonate as a primary electrocatalyst is not a major focus of current research. Most studies on the electrocatalytic reduction of CO₂ or the oxygen evolution reaction (OER) utilize metallic silver or silver-based composites. However, the silver carbonate interface plays a significant, often in-situ, role in these processes, particularly for CO₂ reduction.

In the electrocatalytic reduction of CO₂ in aqueous bicarbonate electrolytes (e.g., KHCO₃), the surface of a metallic silver electrode can interact with the electrolyte to form an Ag/Ag₂CO₃ interface. dthxyhg.com Some studies suggest that this in-situ generated heterostructure is beneficial for catalysis. It is proposed that the Ag/Ag₂CO₃ interface can reduce the energy barrier for electron transfer to CO₂ molecules, thereby enhancing the rate of the reaction to form CO. dthxyhg.com One study demonstrated that an in-situ prepared I-Ag/Ag₂CO₃ catalyst on a silver foil exhibited high efficiency for CO production over a wide potential range, achieving a maximum Faradaic efficiency of 96% at -1.18 V vs. RHE. dthxyhg.com

Furthermore, silver carbonate can serve as an effective precursor for synthesizing highly active nanostructured silver electrocatalysts. For example, Ag₂CO₃-derived nanostructured silver electrodes have shown the ability to produce CO with Faradaic efficiencies up to 92% at low overpotentials. acs.org This indicates that the morphology and surface properties created by the decomposition of the carbonate precursor are highly favorable for CO₂ activation.

For other key electrocatalytic reactions, such as the oxygen evolution reaction (OER), there is very little literature citing the use of silver carbonate. Research on OER catalysts tends to focus on other materials, including silver-decorated metal hydroxides or nickel-silver alloys. researchgate.netrsc.org Similarly, for the oxygen reduction reaction (ORR), studies focus on carbon-supported silver nanoparticles. ionike.comnih.gov Therefore, the role of silver carbonate in electrocatalysis appears to be primarily as an in-situ formed interface or as a precursor material for CO₂ reduction, rather than as a standalone, versatile electrocatalyst.

Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Electrocatalysis

Silver-based materials have been extensively investigated as cost-effective alternatives to platinum-group catalysts for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are fundamental to technologies like fuel cells and metal-air batteries. northwestern.edubohrium.com

Oxygen Reduction Reaction (ORR):

In alkaline and carbonate-based electrolytes, silver catalysts exhibit notable activity for the ORR, often facilitating the preferred direct four-electron pathway for the reduction of oxygen to hydroxide (B78521) ions. northwestern.edu The performance of silver catalysts is highly dependent on their structure and the support material used. Research has shown that the electrocatalytic activity of silver can be significantly enhanced by alloying it with other metals. For instance, a copper-silver (CuAg) alloy has demonstrated a three-fold increase in geometric activity at 0.80 V (vs. RHE) compared to pure silver. Current time information in Nagpur, IN. This enhancement is also reflected in the reaction kinetics, with the CuAg alloy exhibiting a Tafel slope of just 27 mV/dec at low overpotentials, indicating a more favorable reaction mechanism. Current time information in Nagpur, IN.

Stability is another critical factor for ORR catalysts. Silver catalysts supported on mesoporous carbon (Ag/MC) have shown excellent durability. After an accelerated stress test involving 10,000 potential cycles, the half-wave potential for the Ag/MC catalyst shifted by only 11 mV, indicating minimal degradation in performance. northwestern.edu In other long-term tests, defect-rich silver nanoparticles retained 91% of their initial current after 30,000 seconds of continuous operation, outperforming both standard silver and commercial platinum-on-carbon (Pt/C) catalysts. acs.org

Oxygen Evolution Reaction (OER):

While promising for the ORR, the application of silver-based catalysts for the OER in aqueous environments faces a critical challenge: dissolution. The high anodic potentials required to drive the OER lead to the oxidation of metallic silver to various silver oxides (e.g., Ag₂O, AgO) and subsequently to soluble silver species. northwestern.eduacs.org This high rate of dissolution renders most pure silver materials impractical for long-term OER applications, such as in unitized regenerative fuel cells. northwestern.eduacs.org Studies using techniques like inductively coupled plasma mass spectrometry have confirmed significant silver dissolution under OER operating conditions, compromising the long-term stability and integrity of the catalyst. northwestern.edu Therefore, while silver shows intrinsic activity for OER, its instability under oxidative potentials remains a major obstacle to its practical use.

Performance of Silver-Based Catalysts for the Oxygen Reduction Reaction (ORR) in Alkaline Media
Catalyst SystemKey Performance MetricValueConditionsReference
CuAg Thin FilmTafel Slope (low overpotential)27 mV/dec0.1 M KOH Current time information in Nagpur, IN.
Pure Ag Thin FilmTafel Slope (high overpotential)94 mV/dec0.1 M KOH Current time information in Nagpur, IN.
Ag on Mesoporous Carbon (Ag/MC)ΔE₁/₂ (after 10,000 cycles)-11 mV0.05 M KOH northwestern.edu
Ag on Vulcan Carbon (Ag/VC)ΔE₁/₂ (after 10,000 cycles)-51 mV0.05 M KOH northwestern.edu
Defect-Rich Ag Nanoparticles (NPS-Ag⁰)Mass Activity (at 0.85 V vs. RHE)6.52 mA·mg⁻¹0.1 M KOH acs.org
Defect-Rich Ag Nanoparticles (NPS-Ag⁰)Current Retention (after 30,000 s)91%0.1 M KOH acs.org

Electrochemical Carbon Dioxide Reduction Pathways

The electrochemical carbon dioxide reduction reaction (CO₂RR) offers a promising route to convert CO₂, a major greenhouse gas, into valuable chemicals and fuels. In this context, the carbonic acid-silver system is particularly effective, with silver-based electrocatalysts demonstrating high selectivity for the conversion of CO₂ to carbon monoxide (CO). acs.orgarxiv.org This reaction is often conducted in aqueous potassium bicarbonate (KHCO₃) or potassium carbonate (K₂CO₃) electrolytes, where dissolved CO₂ exists in equilibrium with carbonic acid, bicarbonate, and carbonate ions.

Silver's high selectivity for CO production is a key advantage, as CO is a crucial building block for the synthesis of various commodity chemicals, including synthetic fuels via the Fischer-Tropsch process. arxiv.org The primary competing reaction is the hydrogen evolution reaction (HER), where water is reduced to hydrogen gas. On silver surfaces, the activation of CO₂ and the stabilization of the key carboxyl intermediate (*COOH) are favored over the adsorption of hydrogen, leading to high Faradaic efficiencies (FE) for CO, often exceeding 90%. arxiv.orgresearchgate.net The formation of other potential CO₂RR products, such as formic acid (HCOOH), is significantly suppressed. arxiv.org

Research has shown that silver catalysts can sustain high rates of CO production for extended periods. For example, a silver hollow fiber electrode achieved a CO Faradaic efficiency of over 92% at current densities exceeding 150 mA·cm⁻² for more than 100 hours of continuous operation in a 0.5 M KHCO₃ electrolyte. researchgate.net This demonstrates the potential for practical applications in industrial electrolyzers. Furthermore, the direct use of carbonate solutions from CO₂ capture processes in an electrolyzer with a silver catalyst has been demonstrated, creating an integrated system for capture and utilization that can operate continuously for over 145 hours. northwestern.edu

Performance of Silver-Based Catalysts for the Electrochemical Reduction of CO₂ to CO
Catalyst SystemElectrolytePotential (V vs. RHE)CO Faradaic Efficiency (%)Current Density (mA·cm⁻²)Reference
Silver Hollow Fiber0.5 M KHCO₃Not specified>92>150 researchgate.net
Sputtered Ag ElectrodeKHCO₃-1.0~10026.6 acs.org
Sputtered Ag ElectrodeKHCO₃-1.2~10056.5 acs.org
Dendrite-type Ag0.5 M KHCO₃-0.4560.8Not specified researchgate.net
Ag Foil0.1 M KHCO₃-1.1Not specified- amazonaws.com
5 nm Ag/C Nanoparticles0.1 M KHCO₃-0.8Not specified- amazonaws.com

Catalyst Design and Engineering for Enhanced Performance

To advance the practical application of the carbonic acid-silver system in electrocatalysis, significant research efforts are directed towards the rational design and engineering of silver-based catalysts. The primary goals are to increase the density of active sites, improve intrinsic activity and selectivity, and enhance long-term stability.

Morphological Control and Active Site Optimization

The catalytic performance of silver is strongly tied to its physical and surface characteristics. Controlling the morphology of silver nanostructures is a key strategy to optimize the number and nature of catalytically active sites. High-surface-area morphologies such as nanoparticles, nanowires, nanosheets, and porous structures are often targeted to maximize the exposure of the catalyst surface to reactants.

For the CO₂RR, the density of low-coordinated surface atoms, such as those found at edges and corners of nanoparticles or at step-edge defects on surfaces, is believed to be crucial. acs.orgresearchgate.net These sites are thought to bind and stabilize the key *COOH intermediate more effectively than the highly coordinated atoms on flat terraces, thereby lowering the activation energy for CO production. researchgate.net Theoretical studies have indicated that edge sites on silver nanoparticles are the most active for CO₂ reduction. acs.org Experimental work has corroborated this, showing that the catalytic activity for CO production increases significantly as the silver nanoparticle size decreases, which corresponds to a higher fraction of edge and corner sites. acs.org

Similarly, for the ORR, the morphology of silver catalysts plays a vital role. The activation of silver catalysts through electrochemical oxidation-reduction cycles, which alters the surface morphology and roughness, has been shown to enhance catalytic effects for both OER and ORR.

Doping and Surface Modification Strategies for Catalytic Enhancement

Beyond morphological control, the intrinsic catalytic properties of silver can be further tuned through doping and surface modification.

Doping and Alloying: Introducing a second metal to form a silver-based alloy can significantly alter the electronic structure of the silver active sites, leading to improved catalytic performance. In the context of the ORR, alloying silver with transition metals like cobalt or copper can modify the d-band center of silver, optimizing the binding energy of oxygen intermediates and enhancing the reaction kinetics. Current time information in Nagpur, IN. The synergistic effect between the two metals can lead to activities surpassing that of pure silver.

Surface Modification: The surface of silver catalysts can be intentionally modified to boost activity and selectivity. For the CO₂RR, surface modification of silver with organic molecules or halide anions has been explored to tune the local reaction environment and stabilize key intermediates. acs.org For instance, the presence of specific surface functional groups can influence the local pH and the adsorption of reactants, steering the reaction pathway towards the desired product.

In the case of the ORR, supporting silver nanoparticles on modified carbon materials or metal oxides can also lead to catalytic enhancement. For example, a composite of silver supported on Co₃O₄-modified carbon has shown higher ORR activity than silver on plain carbon, suggesting a synergistic electronic effect between the silver nanoparticles and the cobalt oxide support that facilitates the O-O bond splitting.

Through these design and engineering strategies, researchers continue to improve the efficiency, selectivity, and durability of silver-based catalysts for key electrochemical reactions within the carbonic acid system.

Interactions in Biological and Biomimetic Systems

Biomineralization Processes Involving Silver Carbonate Formation

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. wikipedia.org While the most common biominerals are calcium phosphates and carbonates, the principles of biomineralization can be extended to understand the formation of other inorganic compounds like silver carbonate in biological environments. wikipedia.org

Microorganisms play a crucial role in mediating the precipitation of carbonate minerals, a process known as microbially induced carbonate precipitation (MICP). nih.govcgsjournals.com This process is primarily driven by the metabolic activities of bacteria that lead to a local increase in carbonate ion concentration and pH, creating conditions favorable for mineral precipitation. nih.govcgsjournals.com Several metabolic pathways can lead to carbonate precipitation, including urea (B33335) hydrolysis, denitrification, and sulfate (B86663) reduction. cgsjournals.com

A key enzyme in this process is carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate. nih.govrsc.org This enzymatic activity can significantly accelerate the formation of carbonate ions, thereby promoting the precipitation of carbonate minerals when cations like silver (Ag⁺) are present. rsc.orgresearchgate.net The bacterial cell wall, with its negative charge, can also serve as a nucleation site for mineral formation by attracting and binding metal cations from the environment. nih.gov

Table 1: Microbial Processes Influencing Carbonate Precipitation

Microbial ProcessKey Enzymes/PathwaysEffect on Local Environment
UreolysisUreaseIncreases pH and carbonate concentration
AmmonificationAmino acid degradationIncreases pH
DenitrificationNitrate (B79036) reductasesIncreases alkalinity
Sulfate ReductionSulfate reductaseIncreases alkalinity
PhotosynthesisCarbonic anhydraseIncreases pH and carbonate concentration

The formation of biominerals is not solely a result of chemical precipitation; it is intricately controlled by an organic matrix produced by the organism. nih.govnih.gov This matrix, primarily composed of proteins, polysaccharides, and lipids, provides a scaffold for mineral nucleation and growth, influencing the mineral's size, shape, and crystallographic orientation. nih.gov

Extracellular polymeric substances (EPS) are a major component of the organic matrix in microbial communities, such as biofilms. nih.govmdpi.com EPS can bind and concentrate metal ions, including Ag⁺, from the surrounding environment. nih.govresearchgate.net The functional groups within the EPS, such as carboxyl and hydroxyl groups, act as nucleation sites for the precipitation of minerals like silver carbonate. nih.gov Furthermore, the three-dimensional structure of the EPS can create microenvironments with distinct chemical conditions, further influencing mineral formation. mdpi.com Studies have shown that organic matrices can direct the crystallization of calcium carbonate, and similar principles are expected to apply to silver carbonate formation. nih.gov

Interactions with Microorganisms and Microbial Pathways of Silver Transformation

Silver has long been known for its antimicrobial properties, and its interactions with microorganisms are a subject of intense study. nih.govresearchgate.net These interactions are not limited to toxicity; microorganisms have also evolved mechanisms to transform silver species, including the reduction of silver ions and the precipitation of silver-containing minerals.

Numerous microbial species, including bacteria, fungi, and algae, are capable of reducing silver ions (Ag⁺) to form silver nanoparticles (AgNPs). nih.govresearchgate.net This bioreduction is often mediated by enzymes, such as nitrate reductase, and reducing cofactors like NADH. rsc.org The process can occur both intracellularly and extracellularly.

Extracellularly, components of the microbial EPS can act as reducing agents. nih.govnih.gov For instance, the EPS of electroactive bacteria has been shown to reduce Ag⁺ to AgNPs, with cytochrome c being identified as a key contributing component. nih.govresearchgate.net This green synthesis approach is being explored as an eco-friendly alternative to chemical methods for nanoparticle production. nih.gov

Table 2: Examples of Microorganisms Involved in Silver Nanoparticle Synthesis

Microorganism TypeSpecies ExampleKey Reductant/Enzyme
BacteriaShewanella oneidensisCytochrome c in EPS
BacteriaAeromonas hydrophilaEPS components
BacteriaPseudomonas putidaEPS components
ActinobacteriaSaccharopolyspora erythreaBiomass components
FungiAspergillus nigerNot specified
AlgaeChlorella vulgarisNot specified

Biofilms are structured communities of microorganisms encased in a self-produced matrix of EPS. mdpi.com The formation of biofilms can be influenced by the presence of certain minerals, and in turn, the biofilm matrix can promote mineral precipitation. nih.gov For instance, calcium carbonate has been shown to be essential for biofilm formation in some pathogenic bacteria. nih.gov

Within a biofilm, the EPS matrix can trap silver ions. nih.gov The metabolic activities of the embedded microorganisms can lead to an increase in the local concentration of carbonate ions, as described in section 9.1.1. The combination of trapped Ag⁺ and locally produced CO₃²⁻ can lead to the precipitation of silver carbonate within the biofilm structure. nih.gov Research on the marine actinobacterium Saccharopolyspora erythrea has demonstrated the biosynthesis of silver carbonate nanoparticles, highlighting the potential for microbial communities to mediate the formation of this mineral. nih.gov The presence of silver carbonate within biofilms can have significant implications for the community's structure and function, potentially contributing to its antimicrobial resistance or persistence. nih.gov

Role in Fundamental Biological Sensing and Detection Mechanisms (non-clinical)

The unique interactions of silver species with biological molecules have led to their exploration in various sensing and detection applications. While much of this research focuses on silver ions and nanoparticles, the principles can be extended to systems involving silver carbonate.

Silver ions (Ag⁺) have a high affinity for sulfhydryl groups in proteins and can interact with DNA by binding to nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases. These interactions can be harnessed to develop biosensors. For example, the specific interaction between silver ions and cytosine-cytosine (C-C) mismatches in DNA has been used to create highly selective fluorescent biosensors for Ag⁺ detection. nih.gov

In the context of silver carbonate, its dissolution can provide a localized source of Ag⁺ ions. This controlled release could be advantageous in the design of certain types of sensors. For instance, a material incorporating silver carbonate could be used to detect the presence of specific biological molecules that either promote the dissolution of the mineral or interact with the released silver ions, leading to a detectable signal. While direct applications of silver carbonate in non-clinical biological sensing are still an emerging area, the foundational knowledge of silver ion interactions with biomolecules provides a strong basis for future research and development. nih.gov

Biomimetic Synthesis of Silver Carbonate Structures with Controlled Morphology

Biomimetic synthesis leverages biological principles and molecules to create materials with controlled structures and properties. In the context of silver carbonate, this approach aims to mimic natural biomineralization processes to direct the size, shape, and crystallinity of the resulting particles. Various biomolecules and biological systems have been explored for their potential to control the morphology of silver carbonate.

One notable approach involves the use of microorganisms. For instance, marine actinobacteria, specifically Saccharopolyspora erythraea, have been successfully employed in the green synthesis of silver carbonate nanoparticles. researchgate.net This biosynthesis method has yielded nanoparticles with diverse and controlled morphologies, including triangular, rectangular, and spherical shapes, with an average size ranging from 90 to 110 nm. researchgate.net The process is influenced by various parameters such as the specific strain of actinobacteria, culture conditions (pH and temperature), and the preparation process itself. researchgate.net The ability of these microorganisms to direct the shape of the nanoparticles is attributed to the biomolecules they produce, which can selectively bind to different crystal faces of the growing silver carbonate, thereby influencing its final morphology.

Peptides and proteins are another class of biomolecules that play a crucial role in controlling crystal growth in natural systems and are therefore excellent candidates for the biomimetic synthesis of silver carbonate. researchgate.net These biomacromolecules can provide a template for the nucleation and growth of inorganic materials. nih.gov For example, specific functional groups within amino acid residues, such as hydroxyl groups in tyrosine and carboxyl groups in aspartic and glutamic acid, have been identified as key players in the reduction of silver ions and in directing the anisotropic growth of silver nanostructures. researchgate.net While much of the research has focused on silver nanoparticles, the principles are transferable to the synthesis of silver carbonate. The charged and polar functional groups on these biomolecules can interact with silver and carbonate ions in solution, modulating the nucleation and growth kinetics to produce specific crystalline forms and shapes.

Polymers, both natural and synthetic, are also utilized to control the morphology of carbonate minerals in a biomimetic fashion. nih.govnih.gov These polymers can influence the crystallization process by stabilizing transient amorphous phases, inhibiting growth on specific crystal faces, or acting as templates for oriented nucleation. nih.gov For example, polyvinylpyrrolidone (B124986) has been used in the synthesis of rod-like silver carbonate nanoparticles. nih.gov The interaction between the polymer chains and the growing crystal surface can dictate the final particle morphology.

Interactive Data Table: Biomimetic Synthesis of Silver Carbonate with Controlled Morphology

Biological/Biomimetic Agent Resulting Silver Carbonate Morphology Key Influencing Factors
Saccharopolyspora erythraea (Marine Actinobacteria) Triangular, Rectangular, Spherical Nanoparticles Strain, Culture pH, Temperature
Peptides (e.g., with Tyr, Asp, Glu residues) Anisotropic Nanostructures (theoretical) Amino Acid Sequence, Functional Groups

Fundamental Mechanisms of Silver Ion Sequestration and Detoxification by Carbonate Species in Biological Media

Silver ions (Ag⁺) are known for their potent antimicrobial properties but can also be toxic to various cells. In biological media, which are rich in a variety of ions and molecules, the bioavailability and toxicity of silver ions are significantly influenced by their chemical environment. Carbonate and bicarbonate (HCO₃⁻) ions, key components of the primary physiological buffer system, play a crucial role in sequestering and detoxifying silver ions.

The fundamental mechanism of silver ion sequestration by carbonate species in biological fluids is the precipitation of silver carbonate (Ag₂CO₃), a salt with low solubility in water. wikipedia.org The bicarbonate buffer system maintains the pH of most biological fluids in a narrow range, typically around 7.4. nih.gov Under these physiological pH conditions, a significant concentration of bicarbonate and carbonate ions is present. When silver ions are introduced into such an environment, they can react with carbonate ions to form insoluble silver carbonate precipitates.

Ag⁺(aq) + CO₃²⁻(aq) ⇌ Ag₂CO₃(s)

This precipitation reaction effectively removes free silver ions from the solution, thereby reducing their bioavailability and, consequently, their toxicity. nih.gov The formation of an ultrathin layer of silver carbonate on the surface of silver nanoparticles has been observed to decrease their toxicity to E. coli. nih.gov This layer reduces the dissolution of the nanoparticles and the release of toxic silver ions. nih.gov The sequestration of silver ions as silver carbonate is a key detoxification pathway.

The efficiency of this sequestration process is dependent on the local concentrations of silver and carbonate ions, as well as the pH of the medium. nih.gov The bicarbonate buffer system is dynamic, with the enzyme carbonic anhydrase catalyzing the rapid interconversion of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. wikipedia.org This enzymatic activity ensures a constant supply of bicarbonate, which can readily react with and sequester incoming silver ions. The presence of carbonic anhydrase can, therefore, indirectly contribute to the detoxification of silver ions by maintaining the bicarbonate concentration necessary for the precipitation of silver carbonate. nih.govnih.gov

Furthermore, the interaction of silver ions with the bicarbonate buffer system can be influenced by the presence of other molecules in the biological medium. However, the formation of insoluble silver carbonate is a thermodynamically favored process that significantly reduces the concentration of free, biologically active silver ions. researchgate.net

Theoretical and Computational Modeling of Silver Carbonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. longdom.org DFT calculations are instrumental in determining the ground-state properties of silver carbonate by focusing on the electron density. youtube.com Hybrid functionals, such as B3LYP and B3PW, which combine non-local Hartree-Fock exchange with DFT exchange and correlation, have been shown to provide excellent agreement with experimental data for the geometry and optical properties of crystalline materials like perovskites. lu.lv For systems containing heavy atoms like silver, it is crucial to select a functional, such as M06-2X, that accurately captures the significant contribution of kinetic energy. nih.gov In studies involving silver, the Los Alamos LANL2DZ basis set is commonly employed. longdom.org

The analysis of a material's band structure and density of states (DOS) is fundamental to understanding its electronic properties, such as electrical conductivity and optical absorption. psu.eduyoutube.comwikipedia.org The band structure plots the energy levels of electrons as a function of their wavevector (k) within the crystal's Brillouin zone, revealing the allowed energy bands and the forbidden energy regions, or band gaps. youtube.comcam.ac.uk The DOS, conversely, represents the number of available electronic states at each energy level. wikipedia.org

For a given material, these analyses can determine whether it behaves as a metal, semiconductor, or insulator. psu.edu A material with no energy gap between its valence and conduction bands is a metal, while a material with a significant band gap is an insulator or semiconductor. cam.ac.uk The nature of the band gap can be further classified as direct or indirect, which has implications for its optical properties. An indirect band gap occurs when the maximum energy of the valence band and the minimum energy of the conduction band are at different k-points in the Brillouin zone. youtube.com

While specific DFT studies detailing the complete band structure of silver carbonate are not abundant in the literature, calculations on related silver compounds like silver oxide (Ag₂O) provide a useful reference. DFT calculations for Ag₂O, known to be an insulator, have sometimes struggled to accurately predict its band gap, underscoring the computational challenges. psu.edu However, such calculations are crucial for interpreting the electronic behavior of silver carbonate, which is expected to be an insulator or a wide-bandgap semiconductor.

DFT is a powerful tool for studying the interactions between molecules and surfaces, providing detailed insights into adsorption energies, charge transfer, and reaction pathways. researchgate.net Such studies are critical for understanding catalysis, surface chemistry, and the initial stages of material decomposition.

Quantum mechanical investigations have been performed on the adsorption of carbonate species onto various crystallographic surfaces of silver, such as Ag(110), Ag(100), and Ag(111). These studies analyze the nature of the metal-ion bond, including binding energy, charge transfer between the adsorbate and the metal surface, and the relaxation of the adsorbate's geometry upon bonding.

For instance, DFT calculations have shown that the binding of carbonate is strongest on the Ag(110) surface. The process involves a net charge transfer and significant changes in the carbon-oxygen bond lengths of the carbonate ion, which distorts upon adsorption. nih.gov This structural deformation is a key indicator of the strength and nature of the surface interaction. nih.gov The computational modeling of these surface phenomena is essential for applications where silver carbonate acts as a catalyst or reagent in organic synthesis, often facilitating reactions through surface-mediated mechanisms. mdpi.com

DFT Calculation Results for Carbonate Adsorption on Silver Surfaces
ParameterValueDescription
Binding Energy on Ag(110)226.9 kcal/molEnergy released when bicoordinated carbonate adsorbs to a hollow site on the Ag(110) surface.
Binding Energy on Ag(100)117 kcal/molEnergy released when bicoordinated carbonate adsorbs to the Ag(100) surface.
Charge Transfer (Carbonate)~0.5 electronsApproximate number of electrons transferred to the silver metal from the carbonate ion upon adsorption.
Bond Length Distortion4% to 8%Percentage change in C-O bond lengths upon adsorption, with the carbon-coordinated oxygen bond lengthening and the non-coordinated bond shortening.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, including ion transport, diffusion, and the behavior of materials at interfaces. nih.gov This technique is particularly valuable for studying phenomena over timescales ranging from picoseconds to nanoseconds. rsc.orgacs.org

Classical MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For metal carbonate systems, reactive force fields like ReaxFF have been developed and validated against quantum mechanical calculations to study the solvation and reactivity of ions in solution. rsc.org Simulations are typically conducted within a specific thermodynamic ensemble, such as the canonical (NVT) ensemble, where temperature is kept constant using a thermostat. iitgn.ac.in

In ionic solids like silver carbonate, the transport of ions within the crystal lattice is a key factor determining properties such as ionic conductivity. MD simulations can model the diffusion of ions by tracking their trajectories over time and calculating properties like the mean-squared displacement, which is related to the diffusion coefficient. nih.gov

While direct MD simulation studies on ion transport within the silver carbonate lattice are not widely published, research on other silver-containing compounds provides a strong analogue. For example, studies on amorphous dilithium (B8592608) carbonate (Li₂CO₃), a component in the solid electrolyte interphase (SEI) of lithium-ion batteries, have used atomistic MD simulations to predict its structural and dynamical properties. researchgate.net Similarly, simulations of molten alkali-metal carbonates have been used to predict viscosity and ionic conductivity, showing how these properties are affected by the composition of cations and anions in the mixture. iitgn.ac.in These studies demonstrate the capability of MD to elucidate the mechanisms of ion mobility, which in silver carbonate would primarily involve the diffusion of Ag⁺ cations through the lattice.

The interaction of a solid with a solvent is a complex process governed by dynamics at the solid-liquid interface. MD simulations are well-suited to explore the solvation of ions and the dissolution of crystal surfaces at the molecular level. researchgate.net These simulations can reveal the structure of the solvation shell around ions and provide insights into the mechanisms of material degradation or reactivity in a solvent. nih.gov

For instance, ab initio MD simulations have been used to study the solvation structure and dynamics of lithium salts in organic carbonates, revealing how the solvent molecules arrange themselves around the lithium ion and the timescale of these arrangements. aip.org Classical MD simulations have been employed to study the solvation of lithium polysulfides in carbonate-based electrolytes, providing details on the solvated structure and transport processes. researchgate.net Although these studies focus on lithium-based systems, the methodologies are directly applicable to silver carbonate. An MD simulation of silver carbonate in an aqueous environment could model the dissociation of Ag⁺ and CO₃²⁻ ions from the crystal surface and characterize their subsequent hydration and diffusion into the bulk solvent.

Ab Initio Molecular Dynamics for Reactive Pathways and Chemical Transformations

Ab initio molecular dynamics (AIMD) is a simulation method that combines molecular dynamics with electronic structure calculations (typically DFT) performed "on the fly" at each time step. aip.org Unlike classical MD, AIMD does not rely on predefined force fields, allowing it to model the breaking and forming of chemical bonds and thus simulate chemical reactions. This makes it a powerful tool for discovering reaction pathways, identifying transition states, and understanding complex chemical transformations. researchgate.net However, due to its high computational cost, AIMD simulations are typically limited to smaller systems and shorter timescales (picoseconds). acs.org

The thermal decomposition of silver carbonate into silver oxide and carbon dioxide is a well-known chemical transformation that is amenable to study by AIMD. researchgate.net By simulating the silver carbonate crystal at elevated temperatures, AIMD could provide an atomistic view of the reaction mechanism, including the cleavage of C-O bonds and the diffusion of CO₂ away from the newly formed Ag₂O lattice.

Furthermore, accelerated MD methods can be combined with AIMD to study rare events, such as the initial steps of a reaction that may have a high activation energy. researchgate.net For example, AIMD has been used to explore the mechanisms of carbonate clumped isotope reordering in calcite, revealing reaction pathways that involve the formation of hydroxylated intermediates. nih.gov A similar approach could be applied to silver carbonate to investigate its decomposition pathways or its reactivity with other chemical species, providing a detailed, dynamic picture of its chemical transformations without reliance on experimental intuition. researchgate.net

Monte Carlo Simulations for Phase Equilibria and Statistical Mechanics

Monte Carlo (MC) simulations are a powerful class of computational methods used to explore the statistical mechanics of complex systems by generating random configurations and evaluating their properties. In the context of silver carbonate (Ag₂CO₃), these simulations, particularly in the Grand Canonical Monte Carlo (GCMC) ensemble, offer a theoretical lens to investigate phase equilibria, surface phenomena, and dissolution behavior, although direct and extensive studies on silver carbonate itself are limited. The principles are often demonstrated in more widely studied carbonate minerals like calcite (CaCO₃), providing a framework for potential future research on silver carbonate systems.

The GCMC method is particularly well-suited for studying phase equilibria as it allows for fluctuations in the number of particles in the system at a constant volume, temperature, and chemical potential. github.iosklogwiki.org This setup mimics a system in contact with a reservoir, making it ideal for modeling adsorption, absorption, and dissolution phenomena at the mineral-fluid interface.

A significant application of GCMC in carbonate systems has been to understand the dissolution mechanisms by modeling the speciation at the mineral-water interface. For instance, a hybrid GCMC and Kinetic Monte Carlo (KMC) approach has been used to investigate calcite dissolution. unibe.ch In this methodology, GCMC simulations are first employed to determine the populations of protonated sites on the carbonate surface in the presence of an electrolyte. The speciation is found to be highly dependent on the local surface topography, with protonation affinity following the trend: kink sites > step sites > terrace sites. unibe.ch This detailed surface charge information is then used as input for KMC simulations to model the kinetics of dissolution. This dual-method approach successfully reproduces experimental observations of calcite dissolution rates and surface morphologies as a function of pH. unibe.ch

While this specific study focused on calcite, the methodology is directly applicable to silver carbonate. Such simulations could predict how the surface of Ag₂CO₃ interacts with aqueous environments under various conditions of pH and ionic strength, which is crucial for understanding its stability and reactivity in geochemical and industrial settings.

The table below outlines the general steps in a GCMC simulation for studying mineral-fluid interfaces, which could be adapted for silver carbonate.

StepDescriptionRelevance to Silver Carbonate (Ag₂CO₃)
1. System SetupDefine a simulation box containing a slab of the crystalline solid (e.g., Ag₂CO₃) and a fluid phase (e.g., water with dissolved ions). Specify the interatomic potentials (force fields) that govern the interactions between all atoms.Crucial for accurately representing the crystal structure and its interaction with water and electrolytes.
2. GCMC MovesPerform random trial moves: particle displacement, rotation, insertion, or deletion. For a fluid phase, this involves moving, adding, or removing water molecules and ions.Simulates the dynamic equilibrium at the Ag₂CO₃-water interface, allowing for the determination of surface adsorption and speciation.
3. Acceptance CriteriaAccept or reject trial moves based on the Metropolis-Hastings algorithm, which considers the change in energy and the chemical potential of the species being inserted or deleted. github.ioEnsures the simulation correctly samples the grand canonical ensemble, leading to statistically significant thermodynamic properties.
4. Equilibration and ProductionRun the simulation for a sufficient number of steps to allow the system to reach equilibrium. After equilibration, continue the simulation (production run) to collect data for calculating average properties.Allows for the calculation of equilibrium properties such as surface charge density, ion adsorption isotherms, and solvation free energies for Ag₂CO₃.
5. AnalysisAnalyze the collected data to determine surface speciation, density profiles of fluid components near the surface, and other thermodynamic quantities of interest.Provides insights into the initial steps of Ag₂CO₃ dissolution or the formation of surface passivation layers.

Statistical mechanics provides the theoretical foundation for these simulations, linking the microscopic states of the system to its macroscopic thermodynamic properties. For silver carbonate, this approach can be used to study not only its interaction with fluids but also its thermal properties, including the complex processes involved in its thermal decomposition. semanticscholar.orgresearchgate.net

Computational Thermodynamics and Phase Diagram Construction

Computational thermodynamics is a powerful tool for predicting the phase stability of materials under various conditions of temperature and pressure. By calculating the Gibbs free energy of different phases, it is possible to construct phase diagrams that map out the regions of thermodynamic stability. For silver carbonate (Ag₂CO₃), these methods, particularly those based on first-principles density functional theory (DFT), have been instrumental in understanding its behavior at high pressures.

A key methodology in this field is the CALPHAD (CALculation of PHAse Diagrams) approach. thermocalc.comnist.govonera.fr The CALPHAD method develops thermodynamic databases by modeling the Gibbs free energy for each phase as a function of composition, temperature, and pressure. These models are optimized using available experimental data, such as phase equilibria and thermochemical properties. thermocalc.com While comprehensive CALPHAD databases for complex multicomponent systems containing silver exist, a specific and detailed assessment for the Ag-C-O system focusing on Ag₂CO₃ is not widely available. However, the principles of CALPHAD could be readily applied to model the thermodynamic properties of silver carbonate and its related phases.

Recent research has utilized DFT calculations to investigate the high-pressure behavior of silver carbonate, providing critical data that could inform future CALPHAD models. A study combining synchrotron X-ray diffraction experiments with DFT calculations explored the phase stability of Ag₂CO₃ up to 13.3 GPa. researchgate.net This work identified two pressure-induced phase transitions at room temperature.

The ambient pressure phase of Ag₂CO₃ (lt-Ag₂CO₃, space group P2₁/m) was observed to transform into a high-pressure phase (HP1) at 2.9 GPa, and then into a second high-pressure phase (HP2) at 10.5 GPa. researchgate.net Interestingly, DFT calculations predicted the initial structure to be stable over the entire pressure range, suggesting that the experimentally observed intermediate HP1 phase might be a product of non-hydrostatic stresses in the sample. researchgate.net This highlights the sensitivity of silver carbonate to stress conditions.

The study also determined the equation of state (EoS) for the different phases, which describes the relationship between pressure, volume, and temperature. The results from fitting the experimental data to a third-order Birch-Murnaghan EoS are summarized in the table below.

PhasePressure Range (GPa)Bulk Modulus (K₀) (GPa)Pressure Derivative (K₀')Reference Volume (V₀) (ų)
lt-Ag₂CO₃0 - 2.949(2)4 (fixed)150.75(4)
HP12.9 - 10.526(2)4 (fixed)142.3(4)
HP2> 10.569(3)4 (fixed)148.9(2)
Data sourced from Santamaria-Perez et al. (2022). researchgate.net

These first-principles calculations provide foundational data for constructing a P-T (Pressure-Temperature) phase diagram for silver carbonate. By calculating the Gibbs free energy (G = E + PV - TS) of competing crystal structures, the phase boundaries can be determined by identifying the conditions where the free energies of two phases are equal. The DFT calculations in the aforementioned study focused on the enthalpy (H = E + PV) at 0 K, which is a good approximation for the Gibbs free energy at low temperatures. researchgate.net

Machine Learning Approaches in Materials Discovery and Property Prediction

Machine learning (ML) has emerged as a transformative tool in materials science, accelerating the discovery of new materials and the prediction of their properties by learning from existing data. nih.gov For a compound like silver carbonate, ML approaches can be envisioned to address several challenges, from predicting its fundamental properties to identifying novel, stable or metastable polymorphs. While specific ML studies dedicated to silver carbonate are not yet prominent in the literature, the methodologies developed for other inorganic materials, particularly other carbonates, demonstrate a clear path forward.

The general workflow for applying ML in materials science involves several key steps: curating a dataset of known materials and their properties, representing the materials with suitable features (descriptors), training an ML model on this data, and finally using the trained model to predict the properties of new, unexplored materials.

Several ML algorithms have been successfully applied to carbonate minerals for tasks such as classification and property prediction. For example, models like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) have been used to identify carbonate lithofacies from well-logging data and to predict the uniaxial compressive strength of carbonate rocks. researchgate.netnih.govekb.eg These studies show that ML models can effectively capture the complex, non-linear relationships between a material's features and its macroscopic properties.

In the context of materials discovery, a crucial application of ML is predicting the thermodynamic stability of a compound (i.e., whether it can be synthesized). nih.gov ML models can be trained on large databases of calculated formation energies from DFT, such as the Materials Project or the JARVIS database. A recent study developed an ML framework based on electron configuration to predict the stability of inorganic compounds, achieving high accuracy with significantly less training data compared to previous models. nih.gov Such a model could be used to screen for potentially stable, yet undiscovered, polymorphs of silver carbonate or related ternary silver-carbonate compounds.

The potential applications of various ML techniques to silver carbonate systems are summarized in the table below.

Machine Learning TechniquePotential Application for Silver Carbonate (Ag₂CO₃)Required DataExample from Related Systems
Random Forest / Gradient BoostingPredicting mechanical properties (e.g., bulk modulus, elastic constants) or classifying crystal structures.Crystal structure information, elemental properties, and calculated/experimental mechanical properties.Used for classifying carbonate rock types and predicting their mechanical strength. nih.gov
Support Vector Machines (SVM)Predicting whether a given composition will form a stable compound.Compositional data and known stability (formation energy) from experiments or DFT calculations.Applied to predict scale formation in carbonate reservoirs. nih.gov
Artificial Neural Networks (ANN)Developing machine learning interatomic potentials (MLIPs) to enable large-scale molecular dynamics simulations of Ag₂CO₃ decomposition or phase transitions.Large dataset of energies and forces from DFT calculations for various atomic configurations.ANNs have been used to predict carbonate crystallinity and properties in various applications. researchgate.net
Generative Models (e.g., GANs, VAEs)Generating novel, hypothetical crystal structures of silver carbonate that could be stable under different conditions.A large database of known crystal structures (e.g., from ICSD or COD).Used in the broader field of inorganic materials discovery to propose new stable compounds.

One of the most promising directions is the development of MLIPs. youtube.comyoutube.comosti.gov These potentials learn the relationship between the local atomic environment and the energy and forces on atoms from a training set of DFT data. Once trained, they can reproduce the accuracy of quantum mechanical calculations at a fraction of the computational cost, enabling simulations of much larger systems over longer timescales. An MLIP for silver carbonate could provide unprecedented insight into its thermal decomposition kinetics, the atomistic mechanisms of its high-pressure phase transitions, and its interaction with complex environments.

Analytical Methodologies for Characterization and Quantification of Silver Carbonate

Advanced Chromatographic Techniques for Solution-Phase Speciation

Chromatographic methods are powerful tools for separating and quantifying different chemical species in a solution. For the analysis of silver carbonate, these techniques are particularly useful for determining the concentrations of silver ions (Ag⁺) and carbonate ions (CO₃²⁻), as well as other related species that may be present in aqueous samples.

Ion Chromatography (IC) is a primary method for the analysis of anions like carbonate. In IC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For anion analysis, an aqueous solution of carbonate and bicarbonate salts is often used as the eluent. nestgrp.com The separation is based on the different affinities of the sample ions for the stationary phase. After separation, the ions are typically detected by a conductivity detector. While it is not possible to separate bicarbonate from carbonate in a single run, the analysis is dependent on the pH of the mobile phase. researchgate.net For instance, using an Allsep Anion column with a 4mM p-Hydroxybenzoic acid mobile phase at pH 7.5 allows for the analysis of carbonate/bicarbonate as bicarbonate, which is well-separated from other common anions like fluoride (B91410) and chloride. researchgate.net Carbonate interference can be a challenge in IC, but devices like the Carbonate Removal Device (CRD) can be used to eliminate the carbonate peak from the chromatogram without complex sample preparation. thermofisher.com

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) is a specialized technique primarily used for the analysis of lipids, but its principles are relevant to the separation of compounds based on their interaction with silver ions. aocs.orgnih.gov The separation is based on the interaction of the double bonds in unsaturated molecules with silver ions loaded onto the stationary phase. nih.gov While not directly used for silver carbonate speciation, it highlights the utility of silver ion interactions in chromatography.

For the speciation of silver, including ionic silver and silver nanoparticles, techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are employed. researchgate.net This hyphenated technique combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS, allowing for the quantification of different silver species in a sample. researchgate.netresearchgate.net Reversed-phase HPLC has been shown to be effective for separating silver nanoparticles and ionic silver. researchgate.net

Table 11.1: Comparison of Chromatographic Techniques for Silver and Carbonate Species

TechniqueTarget AnalytePrincipleTypical ApplicationDetection Limit
Ion Chromatography (IC)Carbonate (CO₃²⁻), Bicarbonate (HCO₃⁻)Ion-exchange separation with conductivity detection.Quantification of carbonate in aqueous samples like beverages and environmental water. researchgate.netVaries with system and matrix.
HPLC-ICP-MSSilver Ions (Ag⁺), Silver NanoparticlesChromatographic separation followed by elemental mass spectrometry detection.Speciation analysis of silver in complex matrices. researchgate.netMedium ng/L range. researchgate.net
Micellar Electrokinetic Chromatography (MEKC)-ICP-MSSilver Nanoparticles, Silver IonsElectrophoretic and chromatographic separation in a capillary coupled to ICP-MS.Fast separation and speciation of nanoparticles and ions. acs.orgSub-microgram per liter range. acs.org

Atomic Spectrometry (AAS, AES) for Silver Quantification in Complex Matrices

Atomic spectrometry techniques are fundamental for quantifying the total silver content in a sample. These methods rely on the interaction of electromagnetic radiation with free atoms in the gas phase.

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the concentration of a specific element in a sample. In AAS, a solution containing the sample is nebulized and introduced into a flame or a graphite (B72142) furnace, where it is atomized. A light source specific to the element of interest (in this case, silver) is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the element. Graphite Furnace AAS (GFAAS) offers higher sensitivity than Flame AAS (FAAS) and is suitable for trace-level analysis of silver in biological and environmental samples. nih.gov For GFAAS analysis of silver, the sample is placed on a graphite platform, dried, charred, and then atomized at a high temperature (around 1,800°C). nemi.gov The resulting absorption signal is compared to standards to determine the silver concentration. nemi.gov

Atomic Emission Spectrometry (AES) , often utilizing an Inductively Coupled Plasma (ICP) source (ICP-AES or ICP-OES), is another powerful technique for elemental analysis. In ICP-AES, the sample is introduced into a high-temperature plasma, which excites the atoms of the elements present. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. ICP-AES is a multi-element technique and is known for having fewer matrix effects compared to other methods. americanlaboratory.com It is a standard method for analyzing silver, often after dissolving the metal in nitric acid. americanlaboratory.com

Table 11.2: Atomic Spectrometry Techniques for Silver Quantification

TechniqueAtomization SourcePrincipleKey AdvantagesDetection Limits for Silver
Flame Atomic Absorption Spectrometry (FAAS)FlameAbsorption of element-specific light by ground-state atoms.Robust and relatively low cost.~0.47 µg/mL in solid-waste leachate. nih.gov
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Graphite TubeAbsorption of element-specific light by ground-state atoms.High sensitivity, small sample volume. nih.gov2 x 10⁻⁵ µg/g in biological tissues. nih.gov
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/OES)Inductively Coupled PlasmaEmission of characteristic light from excited atoms in a plasma.Multi-element capability, reduced matrix effects. americanlaboratory.comCan determine trace impurities in fine silver. researchgate.net

X-ray Fluorescence (XRF) for Elemental Composition and Distribution in Solid Samples

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. eag.com In XRF, a primary X-ray beam from a source irradiates the sample, causing the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then fill the vacancies, and the excess energy is released as a secondary X-ray, which is characteristic of the specific element. By measuring the energy and intensity of these fluorescent X-rays, the elemental composition of the sample can be determined. drawellanalytical.com

XRF is particularly well-suited for the analysis of solid samples, such as silver carbonate powder or materials containing silver carbonate. It can be used for both qualitative and quantitative analysis. Handheld XRF analyzers allow for on-site and rapid screening of materials. eag.com For more precise and sensitive measurements, laboratory-based Wavelength Dispersive XRF (WDXRF) and Energy Dispersive XRF (EDXRF) systems are used. drawellanalytical.com WDXRF offers high spectral resolution, which is beneficial for complex matrices, while EDXRF provides rapid, multi-element analysis. eag.com XRF mapping can also be employed to visualize the spatial distribution of elements across the surface of a sample, which can be useful for identifying inhomogeneities in silver carbonate-containing materials. researchgate.net

Table 11.3: Features of X-ray Fluorescence (XRF) for Silver Carbonate Analysis

FeatureDescription
PrincipleDetection of characteristic secondary X-rays emitted from a sample irradiated with a primary X-ray source. drawellanalytical.com
Sample TypePrimarily solids, powders, and liquids.
Analysis TypeNon-destructive elemental analysis. eag.com
CapabilitiesQuantification of elemental composition, detection of trace elements, and elemental mapping. eag.comresearchgate.net
InstrumentationHandheld, Energy Dispersive (EDXRF), and Wavelength Dispersive (WDXRF) systems. eag.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis and Isotope Ratios

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. The sample is introduced into an ICP plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

ICP-MS is exceptionally well-suited for the trace analysis of silver in various matrices. Its high sensitivity allows for the determination of silver at very low levels, which is crucial in environmental monitoring and purity analysis. nih.gov When coupled with separation techniques like HPLC, it provides powerful speciation capabilities. nih.gov

A more advanced variant, Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) , is used for high-precision isotope ratio analysis. acs.org This technique can measure the relative abundances of silver's stable isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag. rsc.org The precise determination of silver isotope ratios can be used for fingerprinting sources of silver contamination in the environment and for understanding geochemical processes. rsc.org For accurate results, matrix effects must be carefully managed, often requiring extensive sample purification using techniques like ion-exchange chromatography. acs.orgresearchgate.net

Table 11.4: Performance of MC-ICP-MS for Silver Isotope Ratio Analysis

ParameterReported Value/FindingReference
TechniqueMulticollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) acs.org
ApplicationHigh-precision determination of silver isotope ratios (δ¹⁰⁷/¹⁰⁹Ag). researchgate.net
Precision (Internal, 2SD)±0.05‰ rsc.org
Precision (External, 2SD)±0.04‰ rsc.org
Sample PreparationRequires purification of Ag from the sample matrix using ion-exchange columns. acs.orgresearchgate.net
Mass Bias CorrectionInternal normalization with Palladium (Pd) and standard-sample bracketing. rsc.orgresearchgate.net

Electrochemical Sensors and Biosensors for Silver or Carbonate Detection (focus on principles)

Electrochemical sensors offer a low-cost, rapid, and often portable alternative to traditional analytical techniques for the detection of specific ions. researchgate.net

Potentiometric Sensors , particularly Ion-Selective Electrodes (ISEs), are a major type of electrochemical sensor. An ISE develops a potential that is logarithmically proportional to the activity of a specific ion in a solution. acs.org For carbonate detection , ISEs are developed using specialized ionophores incorporated into a membrane. nih.gov These ionophores selectively bind to carbonate ions, generating a measurable potential difference. acs.org The selectivity of these sensors can be significantly enhanced by using fluorous membranes, which minimize interference from other anions like chloride. nih.gov For silver detection , ISEs typically use a solid-state membrane, such as one made of silver sulfide (B99878) (Ag₂S), which exhibits high selectivity for Ag⁺ ions. nih.gov

Voltammetric Sensors operate by applying a potential to an electrode and measuring the resulting current. Anodic Stripping Voltammetry (ASV) is a highly sensitive voltammetric technique for trace metal analysis. For silver detection, Ag⁺ ions in the sample are first preconcentrated onto the working electrode by applying a negative potential. The potential is then scanned in the positive direction, which strips the accumulated silver from the electrode, generating a current peak whose height is proportional to the silver concentration. researchgate.net

Biosensors incorporate a biological recognition element (e.g., DNA, enzymes, antibodies) coupled to a transducer. For silver detection, biosensors can be designed based on the specific interaction of Ag⁺ ions with certain biological molecules. For example, silver-specific DNA sequences rich in cytosine can be used as the recognition element. rsc.org The binding of silver ions to the DNA can then be detected through various transduction methods, including optical or electrochemical signals. nih.govnih.gov Silver nanoparticles are also frequently used as labels or signal enhancers in electrochemical biosensors due to their unique catalytic and electronic properties. mdpi.comacs.org

Table 11.5: Principles of Electrochemical and Biosensors for Silver and Carbonate

Sensor TypeTarget IonOperating PrincipleKey Component
Potentiometric Ion-Selective Electrode (ISE)Carbonate (CO₃²⁻)Measures the potential difference across an ion-selective membrane that selectively binds the target ion. rsc.orgSelective ionophore in a polymer or fluorous membrane. nih.gov
Potentiometric Ion-Selective Electrode (ISE)Silver (Ag⁺)Measures the potential difference across a solid-state membrane. nih.govSilver Sulfide (Ag₂S) crystal membrane. nih.gov
Anodic Stripping Voltammetry (ASV)Silver (Ag⁺)Preconcentration of silver onto an electrode followed by electrochemical stripping and current measurement. researchgate.netWorking electrode (e.g., carbon, mercury film).
BiosensorSilver (Ag⁺)Specific binding of silver ions to a biological recognition element, generating a detectable signal. rsc.orgSilver-specific DNA, antibodies, or enzymes. rsc.org

In Situ and Operando Characterization Techniques for Real-Time Reaction Monitoring

In situ and operando techniques are indispensable for studying the dynamic changes of a material under reaction conditions. In situ refers to analyzing the sample in its reaction environment, while operando implies that the analysis is performed while the reaction is actively occurring, with simultaneous measurement of the reaction's products. nih.gov These methods provide crucial insights into reaction mechanisms, intermediate species, and the structural evolution of materials like silver carbonate during processes such as thermal decomposition or catalysis.

High-Resolution Powder X-ray Diffraction (XRD) can be used in situ to monitor the crystallographic changes of silver carbonate as it is heated. By performing XRD at various temperatures, the transformation of silver carbonate into silver oxide and subsequently into metallic silver can be observed in real-time. nih.govamazonaws.com This allows for the identification of intermediate phases and the determination of decomposition temperatures. nih.gov

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a surface-sensitive technique that can be used in situ to study the formation of corrosion products, such as basic silver carbonate, on a silver surface when exposed to atmospheric conditions like carbon dioxide and humidity. benthamopen.com This provides molecular-level information about the species forming on the surface over time.

Operando X-ray Absorption Spectroscopy (XAS) , including both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic structure and oxidation state of an element within a material under reaction conditions. rsc.org For instance, operando EXAFS has been used to study oxide-derived silver catalysts during the electrochemical reduction of CO₂, revealing the presence of oxygen in the silver lattice during the reaction. rsc.org Such studies are crucial for understanding the nature of the active catalytic species. nih.gov

Table 11.6: In Situ and Operando Techniques for Studying Silver Carbonate Reactions

TechniqueInformation ObtainedExample Application
In Situ High-Resolution Powder XRDCrystalline phase transformations, decomposition temperatures.Monitoring the thermal decomposition of Ag₂CO₃ to Ag₂O and then to Ag. nih.govamazonaws.com
In Situ IRRASFormation of surface species and reaction intermediates.Studying the atmospheric corrosion of silver to form basic silver carbonate. benthamopen.com
Operando XAS (EXAFS/XANES)Local atomic structure, coordination environment, oxidation state of silver.Characterizing the active state of silver catalysts during electrochemical reactions. rsc.org
Operando Spectroscopy (general)Correlation between catalyst state and its activity/selectivity.Identifying reactive phases and reaction mechanisms in real-time. nih.gov

Future Directions and Emerging Research Avenues in Carbonic Acid Silver Chemistry

Exploration of Novel Silver Carbonate Polymorphs and Hybrid Nanomaterials

Significant research is anticipated in the discovery and synthesis of new crystalline forms (polymorphs) of silver carbonate and the development of advanced hybrid nanomaterials. While the common monoclinic phase of silver carbonate is well-known, studies have shown it transforms into a hexagonal β-phase around 150-180°C and a high-temperature hexagonal α-phase at about 210°C upon heating. researchgate.net Future work will likely focus on stabilizing these or other novel polymorphs at ambient conditions, potentially unlocking unique electronic or catalytic properties.

The creation of hybrid nanomaterials incorporating silver carbonate is a particularly promising frontier. Green synthesis routes are being developed for silver carbonate nanoparticles (BioAg₂CO₃NPs), yielding diverse morphologies such as triangular, rectangular, and spherical shapes with average sizes ranging from 90 nm to 110 nm. nih.gov These environmentally friendly methods are noted for being simple, cost-effective, and non-toxic. nih.gov Another area of intense interest is the development of hybrid microspheres, such as loading silver nanoparticles (AgNPs) onto vaterite, a polymorph of calcium carbonate (CaCO₃). tandfonline.comresearchgate.net These CaCO₃-Ag hybrid structures are designed to achieve a sustained release of silver ions, enhancing their utility. tandfonline.comresearchgate.net

FeatureDescriptionSource(s)
Known Polymorphs Monoclinic (ambient), Hexagonal β-phase (~180°C), Hexagonal α-phase (~210°C) researchgate.net
Nanoparticle Morphologies Triangular, Rectangular, Spherical nih.gov
Nanoparticle Size Range 90 nm - 110 nm nih.gov
Hybrid Material Example Silver nanoparticles (AgNPs) loaded onto vaterite CaCO₃ microspheres tandfonline.comresearchgate.net
Synthesis Techniques Green synthesis (using biological sources), In-situ precipitation, Silver mirror reaction nih.govtandfonline.com

Development of Advanced Spectroscopic Probes for Interfacial Reaction Mechanisms

A deeper understanding of the chemical reactions occurring at the surface of silver carbonate materials is crucial for optimizing their performance in catalysis and environmental applications. Future research will increasingly rely on the development and application of advanced, in-situ spectroscopic techniques. Probes like operando Surface-Enhanced Infrared Spectroscopy (SEIRAS) are exemplary of the powerful tools that can be adapted to study silver carbonate systems. acs.org Such techniques allow for the real-time observation of molecular-level transformations at the solid-liquid or solid-gas interface. For silver carbonate, this could enable researchers to distinguish between adsorbed and dissolved carbonate species, track the formation of reaction intermediates during photocatalysis, and elucidate the mechanisms of surface degradation or activation. acs.org

Integration of Machine Learning and Artificial Intelligence for Predictive Materials Design

Sustainable Synthesis and Recycling Strategies for Silver Carbonate Materials

As the use of silver-based materials expands, the development of environmentally benign synthesis and recycling processes becomes paramount. A key focus is on "green chemistry" approaches, such as the biosynthesis of silver carbonate nanoparticles, which are noted for being cost-effective and non-toxic. nih.govgoogle.com Research into new sustainable synthesis methods aims to reduce energy consumption and avoid the use of hazardous reagents. google.com

Equally important are strategies for recovering and recycling silver from used materials. After its use in organic synthesis, silver carbonate can often be recovered. mdpi.com One effective recycling method involves treating the spent silver species with nitric acid and sodium carbonate to regenerate the material. mdpi.com An alternative route is the chemical reduction of used silver carbonate to elemental silver using agents like formaldehyde (B43269) or ascorbic acid. sciencemadness.org The resulting silver powder can then be repurposed, creating a closed-loop system that minimizes waste and conserves a valuable resource. sciencemadness.orgwikipedia.org

Deeper Understanding of Environmental Speciation and Transport Mechanisms of Silver

When silver compounds, including silver carbonate, are released into the environment, they undergo complex transformations that determine their ultimate fate, transport, and bioavailability. inchem.orgacs.orgnih.gov Silver released into the atmosphere can be transported over long distances before being deposited through precipitation. inchem.org In aquatic systems, the speciation of silver—the specific chemical form it takes—is heavily influenced by the presence of other ions and organic matter. udel.edunoaa.gov Thermodynamic predictions suggest that silver has a strong affinity for sulfur, and in many natural environments, it is likely to be transformed into less soluble and less toxic silver sulfide (B99878). acs.orgnih.gov Future research must focus on elucidating the specific pathways and kinetics of these transformations for silver originating from silver carbonate. A more profound understanding of its environmental chemistry is essential for accurately assessing the long-term impact of silver-based materials and ensuring their responsible use. inchem.org

Environmental CompartmentKey Processes and Influencing FactorsSource(s)
Atmosphere Long-range transport (>100 km) of fine particles, wet and dry deposition. inchem.org
Aquatic Systems (Freshwater & Marine) Speciation is controlled by inorganic/organic ligands, pH, and redox conditions. Strong binding to sulfur (sulfidation) reduces bioavailability and toxicity. inchem.orgacs.orgnih.govudel.edu
Wastewater Treatment Concentration of silver nanoparticles is expected, with subsequent transformation and release. Sulfidation is a major transformation process. acs.orgnih.gov

Emerging Applications in Green Chemistry and Renewable Energy Technologies

Silver carbonate is gaining recognition as a versatile material for applications in green chemistry and renewable energy. Its role as a visible-light-driven photocatalyst is particularly noteworthy. nih.gov With a calculated band gap of approximately 2.31 eV, silver carbonate can effectively harness sunlight to degrade organic pollutants in water. nih.gov The primary active species in this process are photogenerated holes and ozonide radicals. nih.gov Research into modifying silver carbonate, for example with sulfate (B86663), has shown promise in enhancing its photocatalytic performance and stability. rsc.org

Beyond photocatalysis, silver carbonate serves as an important reagent in organic synthesis, acting as a base or an oxidant in reactions that form complex molecules. mdpi.comwikipedia.org Its use as a catalyst facilitates chemical transformations more efficiently, which is a core principle of green chemistry. mdpi.com In the broader context of renewable energy, silver as an element is critical for technologies like photovoltaic cells used in solar panels. silverinstitute.org The unique properties of silver compounds like silver carbonate position them as valuable components in the development of future sustainable technologies. silverinstitute.org

Multiscale Modeling and Simulation Approaches for Complex Silver-Carbonate Systems

To fully comprehend and predict the behavior of silver-carbonate systems, from the atomic to the macroscopic level, multiscale modeling is an indispensable tool. wikipedia.org This computational approach bridges different scales of time and length, allowing researchers to simulate complex phenomena that are intractable with a single method. nih.gov For example, quantum mechanics calculations can be used to model the electronic structure and reaction kinetics at the surface of a photocatalyst, while classical molecular dynamics can simulate how the material interacts with a surrounding solvent over longer timescales. nih.gov

By applying multiscale modeling, as has been done for other complex carbonate systems, researchers can investigate processes such as the thermal decomposition of silver carbonate, the mechanisms of ion transport within its crystal lattice, and the intricate interplay between flow and reaction during catalysis. osti.govresearchgate.netaps.org These simulations provide fundamental insights that can guide the rational design of more efficient and stable silver carbonate materials. wikipedia.org

Q & A

Q. What are the optimal conditions for synthesizing silver carbonate (Ag₂CO₃) from carbonic acid and silver nitrate, and how can purity be ensured?

Methodological Answer :

  • Synthesis Protocol : React silver nitrate (AgNO₃) with sodium bicarbonate (NaHCO₃) under controlled pH (6–8) and temperature (25–40°C). Monitor reaction progress via pH titration and gravimetric analysis .
  • Purity Assurance : Use X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities. Re-crystallize in deionized water to remove residual nitrate ions .

Advanced Research Question

Q. How do surface interactions between carbonic acid and silver nanoparticles influence catalytic activity in CO₂ reduction?

Methodological Answer :

  • Experimental Design : Perform in situ Raman spectroscopy to monitor adsorption of carbonic acid on Ag nanoparticles during electrocatalysis. Combine with density functional theory (DFT) to model binding energies and reaction pathways .
  • Data Interpretation : Compare turnover frequency (TOF) with surface coverage metrics derived from spectroscopic data. Address discrepancies by analyzing pH-dependent intermediates (e.g., bicarbonate vs. carbonate species) .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are most effective for characterizing silver carbonate’s structural and thermal properties?

Methodological Answer :

  • Structural Analysis : XRD for crystallographic phase identification; Fourier-transform infrared spectroscopy (FTIR) to confirm carbonate ion vibrational modes .
  • Thermal Stability : Thermogravimetric analysis (TGA) under inert atmosphere to decompose Ag₂CO₃ into Ag₂O and CO₂. Cross-validate with differential scanning calorimetry (DSC) to identify endothermic peaks .

Advanced Research Question

Q. How can computational models (e.g., DFT or molecular dynamics) predict the stability of carbonic acid on silver substrates in aqueous environments?

Methodological Answer :

  • Model Setup : Simulate Ag(111) surfaces with explicit solvent molecules. Use hybrid functionals (e.g., B3LYP) to account for van der Waals interactions between carbonic acid and Ag .
  • Validation : Compare simulated adsorption energies with experimental values from calorimetry. Address discrepancies by adjusting solvation parameters in the model .

Basic Research Question

Q. How can researchers address discrepancies in reported solubility values for silver carbonate across different experimental conditions?

Methodological Answer :

  • Standardization : Replicate experiments under controlled ionic strength (e.g., 0.1 M NaNO₃) to minimize activity coefficient variations. Use atomic absorption spectroscopy (AAS) for precise Ag⁺ quantification .
  • Error Analysis : Calculate propagated uncertainties from pH measurements and temperature fluctuations. Publish raw datasets with metadata to enable cross-validation .

Advanced Research Question

Q. What in situ spectroscopic methods are suitable for tracking real-time interactions between carbonic acid and silver electrodes in electrochemical systems?

Methodological Answer :

  • Techniques : Surface-enhanced infrared absorption spectroscopy (SEIRAS) to monitor interfacial species; electrochemical quartz crystal microbalance (EQCM) for mass changes during ion adsorption .
  • Data Integration : Synchronize spectroscopic data with cyclic voltammetry profiles to correlate reaction mechanisms with potential-dependent surface processes .

Data Contradiction Analysis

Q. How can conflicting literature data on silver carbonate’s thermal stability be resolved?

Methodological Answer :

  • Root Cause Investigation : Compare experimental conditions (e.g., heating rate, atmosphere). TGA in N₂ vs. air may yield divergent decomposition pathways due to oxidative side reactions .
  • Consensus Building : Organize round-robin studies with shared reference materials. Use high-resolution synchrotron XRD to detect metastable intermediates .

Advanced Research Question

Q. How does carbonic acid influence the electrochemical corrosion behavior of silver in marine environments?

Methodological Answer :

  • Experimental Setup : Use rotating disk electrodes (RDE) to simulate flow conditions. Measure open-circuit potential (OCP) and electrochemical impedance spectroscopy (EIS) in artificial seawater with varying CO₂ partial pressures .
  • Mechanistic Insights : Correlate corrosion rates with surface speciation (e.g., Ag₂CO₃ vs. AgCl) using X-ray photoelectron spectroscopy (XPS) .

Methodology Guidance

Q. What are the best practices for replicating literature methods for synthesizing silver-carbonate complexes?

Methodological Answer :

  • Protocol Reproducibility : Include step-by-step reagent preparation (e.g., degassing solvents to remove dissolved CO₂) and equipment calibration details (e.g., pH meters) .
  • Reporting Standards : Follow the Beilstein Journal’s guidelines for experimental sections: specify batch numbers, purity grades, and instrument models in supplementary materials .

Advanced Interdisciplinary Question

Q. What interdisciplinary approaches (e.g., geochemistry/materials science) can elucidate the environmental impact of silver-carbonate interactions in acidified aquatic systems?

Methodological Answer :

  • Field and Lab Integration : Collect water samples from acidified lakes; quantify Ag speciation using ion chromatography (IC) and compare with lab-based leaching studies of Ag nanoparticles .
  • FAIR Data Compliance : Publish datasets with DOI-linked metadata, ensuring compatibility with platforms like Zenodo or ICOS Carbon Portal .

Tables for Key Data Comparison

Table 1: Common Analytical Techniques for Ag₂CO₃ Characterization

TechniqueApplicationLimitationsKey References
XRDPhase identificationRequires crystalline samples
FTIRCarbonate ion detectionOverlap with hydroxyl bands
TGAThermal decompositionSensitive to gas flow rate

Table 2: Computational Models for Ag-CO₃²⁻ Interactions

Model TypeUse CaseSoftware ToolsValidation Metrics
DFTAdsorption energyVASP, GaussianExperimental calorimetry
MDSolvation dynamicsGROMACSDiffusion coefficients

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.